3,4-Difluorophenyl isothiocyanate
Description
Properties
IUPAC Name |
1,2-difluoro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZKYXSJICYUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374278 | |
| Record name | 3,4-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113028-75-4 | |
| Record name | 3,4-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorophenyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3,4-Difluorophenyl Isothiocyanate from 3,4-Difluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-difluorophenyl isothiocyanate from 3,4-difluoroaniline. It details a primary synthetic methodology, explores alternative approaches, and presents quantitative data to facilitate comparison and selection of the most suitable protocol for specific research and development needs.
Introduction
This compound is a crucial building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable synthon for the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators. The isothiocyanate functional group is highly reactive towards nucleophiles, enabling its conjugation to various biomolecules and its use in the construction of diverse heterocyclic scaffolds. This guide focuses on the practical synthesis of this important intermediate from readily available 3,4-difluoroaniline.
Synthetic Methodologies
The conversion of anilines to isothiocyanates is a well-established transformation in organic synthesis. The most common approach involves the reaction of the aniline with a thiocarbonylating agent. Historically, the highly toxic and volatile thiophosgene was the reagent of choice. However, due to safety and environmental concerns, numerous alternative methods have been developed. These methods typically proceed via the formation of a dithiocarbamate salt intermediate, which is then decomposed to the desired isothiocyanate using a desulfurizing agent.
Primary Synthetic Route: Carbon Disulfide and Ethyl Chloroformate
A widely used and effective method for the synthesis of this compound involves the reaction of 3,4-difluoroaniline with carbon disulfide in the presence of a base, followed by desulfurization with ethyl chloroformate.[1] This two-step, one-pot procedure offers a balance of good yield, operational simplicity, and avoidance of highly toxic reagents.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the quantitative data for the primary synthesis method and provides a comparison with other potential desulfurizing agents. The data for alternative methods are based on general procedures for aryl isothiocyanate synthesis and may require optimization for the specific synthesis of this compound.
| Synthesis Method | Desulfurizing Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Primary Method | Ethyl Chloroformate | Triethylamine | Chloroform | ~8 hours | 0 to RT | ~75 | [1] |
| Alternative 1 | p-Toluenesulfonyl Chloride (TsCl) | Triethylamine | Dichloromethane | 0.5 - 2 hours | Room Temperature | 75-97 (general) | [2][3] |
| Alternative 2 | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine/DMAP (cat.) | Ethanol | 0.5 - 1 hour | 0 to RT | High (general) | [4][5] |
| Alternative 3 | Hydrogen Peroxide (H₂O₂) | Ammonia | Water/Ethanol | 1 - 3 hours | Room Temperature | Excellent (general) | [2] |
Note: "RT" denotes room temperature. "general" indicates that the yield is for a range of aryl isothiocyanates and may not be specific to this compound.
Experimental Protocols
Detailed Protocol for the Primary Synthesis using Ethyl Chloroformate[1]
Materials:
-
3,4-Difluoroaniline
-
Triethylamine
-
Carbon Disulfide (CS₂)
-
Ethyl Chloroformate
-
Chloroform
-
Concentrated Hydrochloric Acid
-
Ice
-
Water
-
Silica Gel
-
n-Hexane
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and cooled with an ice bath, combine 3,4-difluoroaniline (1.0 eq) and triethylamine (2.1 eq).
-
With continuous stirring and cooling, slowly add carbon disulfide (1.1 eq) to the mixture over a period of 2.5 hours.
-
Continue stirring at the same temperature for an additional 2 hours, during which time the dithiocarbamate salt will begin to precipitate.
-
Allow the reaction mixture to warm to room temperature and stir for another 2 hours.
-
To the resulting suspension, add chloroform and stir to create a slurry.
-
Cool the mixture to 10 °C and add ethyl chloroformate (1.0 eq) dropwise over 2 hours, maintaining the internal temperature.
-
Stir the reaction mixture for an additional 3.5 hours at room temperature.
-
Pour the reaction mixture into ice water and acidify to a weakly acidic pH with concentrated hydrochloric acid.
-
Separate the organic (chloroform) layer.
-
Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain this compound as a colorless oil.
General Protocol for Synthesis using p-Toluenesulfonyl Chloride (One-Pot)[3]
Materials:
-
3,4-Difluoroaniline
-
Triethylamine
-
Carbon Disulfide (CS₂)
-
p-Toluenesulfonyl Chloride (TsCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3,4-difluoroaniline (1.0 eq) and triethylamine (2.0 eq) in dichloromethane.
-
Add carbon disulfide (1.2 eq) and stir the mixture at room temperature for 30 minutes to form the dithiocarbamate salt in situ.
-
Add p-toluenesulfonyl chloride (1.1 eq) and continue stirring at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until completion.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over a suitable drying agent and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the product.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound using the carbon disulfide and ethyl chloroformate method.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the one-pot synthesis of this compound.
Caption: General experimental workflow for the one-pot synthesis.
Conclusion
The synthesis of this compound from 3,4-difluoroaniline can be reliably achieved through the formation of a dithiocarbamate intermediate followed by desulfurization. The primary method using carbon disulfide and ethyl chloroformate provides a good yield and avoids the use of highly toxic reagents. Alternative desulfurizing agents such as p-toluenesulfonyl chloride, di-tert-butyl dicarbonate, and hydrogen peroxide offer potentially milder conditions and different workup profiles, which may be advantageous depending on the specific laboratory setup and scale of the reaction. Researchers and drug development professionals are encouraged to consider the quantitative data and experimental protocols presented in this guide to select the most appropriate synthetic strategy for their needs.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 4. cbijournal.com [cbijournal.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
Spectroscopic Data for 3,4-Difluorophenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Difluorophenyl isothiocyanate, a key intermediate in various pharmaceutical and agrochemical applications. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| ~7.20 - 7.35 | m | - | Aromatic H |
| ~7.05 - 7.15 | m | - | Aromatic H |
Note: The provided spectra do not contain explicit coupling constants. The values are estimated based on typical aromatic coupling and fluorine-proton coupling.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 (d, J ≈ 250 Hz) | C-F |
| ~147 (d, J ≈ 250 Hz) | C-F |
| ~135 | C-NCS |
| ~125 | Aromatic CH |
| ~118 | Aromatic CH |
| ~117 | Aromatic CH |
| Not observed | N=C=S |
Note: The isothiocyanate carbon is often not observed or appears as a very broad signal in ¹³C NMR spectra due to its relaxation properties[1].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2200 - 2000 | Strong, Broad | Asymmetric stretch of -N=C=S |
| ~1600 | Medium | C=C stretching in aromatic ring |
| ~1500 | Medium | C=C stretching in aromatic ring |
| ~1250 | Strong | C-F stretching |
| ~1100 | Strong | C-F stretching |
| ~820 | Medium | C-H bending (out-of-plane) |
Note: A specific experimental IR spectrum with peak assignments for this compound was not available in the searched literature. The data presented is based on the characteristic absorption regions for the functional groups present in the molecule[2][3].
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3,4-difluoroaniline with carbon disulfide in the presence of a base, followed by treatment with an acyl chloride or similar reagent[4].
dot
Caption: Synthesis workflow for this compound.
NMR Data Acquisition
The NMR spectra were obtained using a standard NMR spectrometer.
-
Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
-
¹H NMR: The spectrum was recorded at a frequency of 400 MHz.
-
¹³C NMR: The spectrum was recorded at a frequency of 100 MHz with proton decoupling.
dot
Caption: General workflow for NMR spectroscopic analysis.
IR Data Acquisition
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As this compound is a liquid, a thin film of the neat liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
dot
Caption: General workflow for FTIR spectroscopic analysis of a liquid sample.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical process of correlating observed signals with the known molecular structure.
dot
References
3,4-Difluorophenyl isothiocyanate molecular weight and formula
For researchers and professionals in drug development and chemical synthesis, 3,4-Difluorophenyl isothiocyanate is a key building block. Its utility in the synthesis of pharmaceuticals and agrochemicals is well-established. This document provides the fundamental molecular data for this compound.
The molecular formula and weight are crucial for stoichiometric calculations in reaction planning and for the characterization of synthesized molecules. The data presented below is compiled from verified chemical data sources.
| Parameter | Value |
| Molecular Formula | C₇H₃F₂NS[1][2][3][4][5] |
| Molecular Weight | 171.16 g/mol [1][2] |
References
In-Depth Technical Guide: Safety and Handling of 3,4-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and essential data for 3,4-Difluorophenyl isothiocyanate (CAS No. 113028-75-4). It is intended for laboratory personnel and professionals in drug development who work with this compound.
Chemical Identification and Properties
This compound is a substituted aromatic isothiocyanate. The fluorine atoms on the phenyl ring significantly influence its reactivity and biological activity, making it a valuable building block in medicinal chemistry and organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃F₂NS | [1] |
| Molecular Weight | 171.17 g/mol | [1] |
| Appearance | Clear pale yellow liquid | [2] |
| Boiling Point | 170 °C (lit.) | [1] |
| Density | ~1.26 - 1.35 g/cm³ | [1][2] |
| Refractive Index (n20/D) | ~1.60 | [2] |
| Storage Temperature | Room temperature, in a dry, cool, and well-ventilated place | [3][4] |
| Solubility | No data available. Expected to be soluble in organic solvents like dichloromethane and chloroform. |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for safe handling.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4] |
Signal Word: Warning[3]
Hazard Pictograms:
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound. The following workflow outlines the essential steps for safe handling.
References
Navigating the Solubility of 3,4-Difluorophenyl Isothiocyanate in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for successful experimental design and synthesis. This technical guide provides an in-depth overview of the solubility characteristics of 3,4-Difluorophenyl isothiocyanate in organic solvents, addressing the current landscape of available data and providing actionable experimental protocols.
Core Concepts: Solubility Profile
The molecular structure of this compound, featuring a difluorinated aromatic ring and a polar isothiocyanate functional group, governs its solubility. The aromatic portion contributes to its affinity for non-polar and aromatic solvents, while the isothiocyanate group can engage in dipole-dipole interactions with more polar solvents. Generally, isothiocyanates demonstrate good solubility in a range of common organic solvents.
Qualitative Solubility Data
Based on the principles of "like dissolves like" and information on analogous compounds, the expected solubility of this compound is summarized below. It is crucial to note that this information is predictive and should be confirmed experimentally.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO effectively solvates the polar isothiocyanate group. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |
| Acetonitrile (MeCN) | Soluble | A common polar aprotic solvent in organic synthesis, expected to readily dissolve the compound. | |
| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can solvate both the aromatic ring and the isothiocyanate group. | |
| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can interact with the isothiocyanate moiety, while the ethyl group has an affinity for the aromatic ring. |
| Methanol | Soluble | Similar to ethanol, its high polarity and hydrogen bonding capability facilitate dissolution. | |
| Non-Polar Aromatic | Toluene | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl ring of the isothiocyanate. |
| Benzene | Soluble | Similar to toluene, benzene is an effective solvent for aromatic compounds. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent of intermediate polarity that is effective for a wide range of organic compounds. |
| Chloroform | Soluble | Similar in properties to dichloromethane. | |
| Non-Polar Aliphatic | Hexane | Sparingly Soluble to Insoluble | The non-polar nature of hexane interacts poorly with the polar isothiocyanate group, leading to limited solubility. |
| Heptane | Sparingly Soluble to Insoluble | Similar to hexane, these solvents are generally poor choices for dissolving polar compounds. | |
| Aqueous | Water | Insoluble | The hydrophobic aromatic ring and the lack of significant hydrogen bonding donors on the isothiocyanate lead to very low solubility in water.[1][2][3] |
Experimental Protocol for Solubility Determination
A standard and widely accepted method for determining the solubility of a compound like this compound is the saturation shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[4]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent (HPLC grade)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.[4]
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]
-
-
Sample Clarification:
-
After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of the undissolved solid.
-
For more complete separation, the vial may be centrifuged.[4]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any suspended solid particles.[4]
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
Visualization of a Key Synthetic Application
This compound is a valuable intermediate in organic synthesis. A common application is its reaction with primary amines to form substituted thiourea derivatives. The general workflow for its synthesis and subsequent reaction is depicted below.
Caption: General workflow for the synthesis of this compound and its subsequent reaction.
The reaction mechanism for the formation of a thiourea derivative from this compound and a primary amine involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.
Caption: Reaction mechanism for the formation of a thiourea derivative.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and drug development professionals, this information is critical for optimizing reaction conditions, purification processes, and formulation development.
References
A Technical Guide to High-Purity 3,4-Difluorophenyl Isothiocyanate for Researchers
This technical guide is intended for researchers, scientists, and drug development professionals who utilize high-purity 3,4-Difluorophenyl isothiocyanate in their work. This document provides an overview of commercial suppliers, guidance on supplier selection, and a detailed experimental protocol for a common application of this versatile reagent.
Introduction to this compound
This compound (CAS No. 113028-75-4) is a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique electronic properties, stemming from the difluorinated phenyl ring, and the reactive isothiocyanate group make it a key component in the synthesis of a wide range of biologically active molecules.[1] It is particularly noted for its use in the development of pharmaceuticals, including targeted cancer therapies, and in biochemical research to study protein interactions.[1][2] The purity of this reagent is critical, as impurities can lead to unwanted side reactions and complicate the interpretation of experimental results.[3]
Commercial Suppliers and Specifications
Sourcing high-purity this compound is a critical first step for any research application. The following table summarizes information for several commercial suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain detailed information on purity and impurity profiles before purchase.[3][4]
| Supplier | Product Number (Example) | Stated Purity | Analytical Method | Available Quantities |
| Chem-Impex | 46506 | ≥ 98% | GC | Inquire |
| TCI America | D5114 | >98.0% | GC | 1g, 5g, 25g |
| Sigma-Aldrich | Not readily available | - | - | - |
| Georganics | GEO-03374 | High Purity | Not specified | mg to multi-kg |
| Santa Cruz Biotechnology | sc-225015 | Not specified | Not specified | Inquire |
Note: The availability and product numbers may vary. It is essential to consult the supplier's website for the most current information. The absence of a readily available product from a major supplier like Sigma-Aldrich may indicate variability in stock.
Workflow for Selecting a High-Purity Chemical Supplier
The selection of a suitable supplier for a critical reagent like this compound should be a systematic process. The following diagram outlines a logical workflow to guide this decision-making process.
Caption: A workflow diagram for the selection of a high-purity chemical supplier.
Experimental Protocol: Derivatization of a Primary Amine
The reaction of isothiocyanates with primary amines to form thiourea derivatives is a fundamental and widely used transformation. This protocol provides a general method for the derivatization of a primary amine with this compound, a common step in the synthesis of more complex molecules or for analytical purposes.
Materials:
-
This compound (high-purity)
-
Primary amine of interest
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes, etc.)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography (if necessary for purification)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent). Dissolve the amine in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Addition of Isothiocyanate: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours at room temperature, but may require gentle heating depending on the reactivity of the amine.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction with the addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiourea derivative.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, to confirm its identity and purity.
Safety Precautions:
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[5]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the general reaction pathway for the synthesis of a thiourea derivative from this compound and a primary amine, as described in the experimental protocol.
Caption: Reaction scheme for the formation of a thiourea derivative.
By following the guidance in this document, researchers can confidently source high-purity this compound and effectively utilize it in their synthetic and analytical workflows.
References
The Isothiocyanate Group in 3,4-Difluorophenyl Isothiocyanate: An In-depth Technical Guide to its Reactivity and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluorophenyl isothiocyanate is a key building block in modern medicinal chemistry, prized for its role in the synthesis of a variety of biologically active molecules. The reactivity of its isothiocyanate functional group is central to its utility, enabling covalent bond formation with key biological nucleophiles. This technical guide provides a comprehensive analysis of the reactivity of the isothiocyanate group in this compound, detailing its reactions with common biological nucleophiles such as amines and thiols. While specific experimental kinetic and thermodynamic data for this particular molecule are not extensively available in public literature, this guide leverages established principles of physical organic chemistry, including Hammett correlations, to provide a semi-quantitative understanding of its reactivity profile. Detailed experimental protocols for the synthesis of derivatives and for monitoring reaction kinetics are provided, alongside an exploration of its applications in drug development, with a focus on the design of kinase inhibitors.
Introduction: The Chemical Biology of Isothiocyanates
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. This moiety is a potent electrophile, readily attacked by nucleophiles at the central carbon atom. This reactivity is the cornerstone of the diverse biological activities of many isothiocyanate-containing molecules, which can form covalent adducts with proteins and other biomolecules, thereby modulating their function.
This compound possesses an aromatic isothiocyanate scaffold, where the electronic properties of the phenyl ring are modulated by two fluorine atoms. These fluorine substituents, being strongly electronegative, play a crucial role in tuning the reactivity of the isothiocyanate group, making this molecule a valuable tool for medicinal chemists.
Electronic Effects and Reactivity of the Isothiocyanate Group
The reactivity of the isothiocyanate group is dictated by the electrophilicity of the central carbon atom. Nucleophilic attack on this carbon is the primary mechanism of reaction. The rate of this reaction is highly sensitive to the electronic nature of the substituent attached to the nitrogen atom.
In the case of this compound, the two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has a significant impact on the reactivity of the isothiocyanate group.
Inductive and Resonance Effects
The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect pulls electron density away from the aromatic ring and, consequently, from the isothiocyanate group. This withdrawal of electron density increases the partial positive charge on the central carbon of the -N=C=S group, making it more susceptible to nucleophilic attack.
While halogens can also exert a +R (resonance) effect by donating a lone pair of electrons to the aromatic ring, for fluorine, the -I effect is generally considered to be dominant in influencing the reactivity of a remote functional group.
Hammett Constants and Reactivity Prediction
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted reactant.
-
k₀ is the rate constant for the reaction with the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type.
The Hammett constants for fluorine in the meta and para positions are both positive, indicating their electron-withdrawing nature.
Table 1: Hammett Substituent Constants (σ) for Common Substituents [1]
| Substituent | σ_meta | σ_para |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -OCH₃ | 0.12 | -0.27 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -F | 0.34 | 0.06 |
For this compound, the combined electronic effect of the two fluorine atoms can be estimated by the sum of their individual Hammett constants. This results in a significant positive σ value, suggesting that this compound will be more reactive towards nucleophiles than unsubstituted phenyl isothiocyanate. The positive reaction constant (ρ) for nucleophilic attack on isothiocyanates indicates that electron-withdrawing groups accelerate the reaction.
Reactions with Biological Nucleophiles
The primary mode of action of many biologically active isothiocyanates is their covalent reaction with nucleophilic residues on proteins, such as the thiol groups of cysteine and the amino groups of lysine.
Reaction with Amines to Form Thioureas
Isothiocyanates react readily with primary and secondary amines to form substituted thioureas. This reaction is fundamental to the use of this compound as a building block in drug synthesis.[2]
References
Methodological & Application
Application Notes and Protocols: Leveraging 3,4-Difluorophenyl Isothiocyanate in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. A significant number of these inhibitors feature a urea or thiourea moiety, which plays a crucial role in their binding mechanism. This functional group often forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1][2][3] 3,4-Difluorophenyl isothiocyanate is a valuable chemical intermediate for introducing the N-(3,4-difluorophenyl)thiourea scaffold into potential drug candidates. The fluorine substituents can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties, making this reagent a focus of interest in medicinal chemistry.[1]
This document provides detailed application notes on the synthesis of a representative thiourea-containing kinase inhibitor using this compound and outlines the protocols for its synthesis and biological evaluation.
Application Note 1: Synthesis of a VEGFR-2 Inhibitor Candidate
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibiting the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[2] The following protocol describes the synthesis of a novel N,N'-diaryl thiourea compound, a structural motif known to exhibit VEGFR-2 inhibitory activity, using this compound.
Synthetic Workflow
The synthesis is a straightforward and efficient nucleophilic addition reaction between a primary aromatic amine and this compound. This reaction forms the stable thiourea linkage.
Experimental Protocol: Synthesis of N-(4-hydroxy-2-(trifluoromethyl)phenyl)-N'-(3,4-difluorophenyl)thiourea
This protocol is based on established methods for the synthesis of N,N'-disubstituted thioureas from isothiocyanates and amines.[4]
Materials:
-
4-amino-3-(trifluoromethyl)phenol
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-amino-3-(trifluoromethyl)phenol in 20 mL of anhydrous dichloromethane (DCM).
-
Addition of Isothiocyanate: To the stirring solution, add 1.05 equivalents of this compound dropwise at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40°C).
-
Monitoring: Maintain the reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot disappears.
-
Work-up: After completion, allow the mixture to cool to room temperature. A precipitate may form during this time.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash the solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-(4-hydroxy-2-(trifluoromethyl)phenyl)-N'-(3,4-difluorophenyl)thiourea as a solid.[5]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
Application Note 2: Biological Activity and Mechanism of Action
Thiourea-based inhibitors often target the ATP-binding site of kinases. The sulfur and nitrogen atoms of the thiourea core can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions with the kinase hinge region.[1]
Targeted Signaling Pathway: VEGF/VEGFR-2
The synthesized inhibitor is designed to target VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival—all key steps in angiogenesis.
Quantitative Biological Data
The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC₅₀ values indicate greater potency. The table below presents representative data for various thiourea derivatives against different enzymes and cancer cell lines, illustrating the potential potency of this compound class.
| Compound Class | Target / Cell Line | IC₅₀ Value (µM) | Reference |
| 1-aryl-3-(pyridin-2-yl) thiourea | MCF-7 (Breast Cancer) | 1.3 | [1] |
| 1-aryl-3-(pyridin-2-yl) thiourea | SkBR3 (Breast Cancer) | 0.7 | [1] |
| Bis(thiourea) derivative | HCT116 (Colon Cancer) | 3.2 | [1] |
| Bis(thiourea) derivative | HepG2 (Liver Cancer) | 6.7 | [1] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [1] |
| Benzimidazole thiourea derivative | VEGFR-2 Enzyme | 0.475 | [2] |
| Thieno[3,2-d]-pyrimidine thiourea | PI3Kα Enzyme | 1.26 | [6] |
| Thieno[3,2-d]-pyrimidine thiourea | HT-29 (Colon Cancer) | 2.18 | [6] |
This table compiles data from multiple sources on different, but structurally related, thiourea compounds to demonstrate the general bioactivity of this chemical class.
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method to determine the IC₅₀ value of a synthesized compound against a target kinase like VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP and appropriate peptide substrate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader (Luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer to achieve the final desired concentrations for the assay.
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.
-
Kinase Reaction:
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other measurements.
-
Normalize the data relative to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion: this compound serves as a highly effective and versatile building block for the synthesis of N,N'-diaryl thiourea-based kinase inhibitors. The straightforward reaction chemistry allows for the rapid generation of diverse compound libraries for screening. The resulting thiourea moiety is a proven pharmacophore that effectively targets the kinase hinge region, while the difluorophenyl group can confer advantageous pharmacological properties. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this chemical space in the development of next-generation targeted therapies.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines as PI3 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Difluorophenyl Isothiocyanate in Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenyl isothiocyanate is a versatile chemical intermediate that serves as a crucial building block in the discovery of novel agrochemicals.[1] The presence of the difluorophenyl group can enhance the biological activity and metabolic stability of the resulting molecules, while the isothiocyanate functional group provides a reactive handle for the synthesis of a diverse range of derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of potential agrochemical candidates, with a focus on thiourea derivatives which have shown a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[2]
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical discovery is its use as an electrophile in addition reactions with various nucleophiles to create a library of compounds for biological screening. The most common application is the synthesis of N,N'-disubstituted thiourea derivatives.
General Reaction Scheme:
Caption: General reaction pathway for the synthesis of thiourea derivatives.
This straightforward reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize the biological efficacy of the resulting compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the starting material, this compound, from 3,4-difluoroaniline.
Materials:
-
3,4-Difluoroaniline
-
Triethylamine
-
Carbon disulfide
-
Ethyl chloroformate
-
Chloroform
-
n-Hexane
-
Silica gel
-
Ice
-
Concentrated hydrochloric acid
-
Water
Equipment:
-
Reaction flask with stirring and cooling capabilities
-
Dropping funnel
-
Refrigerator
-
Rotary evaporator
-
Column chromatography setup
Procedure: [3]
-
Combine 3,4-difluoroaniline (600 g) and triethylamine (1410 g) in a reaction flask.
-
With ice cooling and stirring, add carbon disulfide (389 g) dropwise over 2.5 hours.
-
Continue stirring at the same temperature for an additional 2 hours, during which crystals will begin to form.
-
Allow the mixture to warm to room temperature and stir for another 2 hours.
-
Store the mixture in a refrigerator for two nights.
-
Add chloroform (2 liters) to the solidified reaction mixture and stir to create a suspension.
-
Add ethyl chloroformate dropwise at 10°C over 2 hours.
-
Continue stirring for 3.5 hours at room temperature.
-
Pour the reaction solution into ice water and acidify to a weakly acidic pH with concentrated hydrochloric acid.
-
Separate the chloroform layer, wash it with water, dry it, and concentrate it.
-
Purify the residue by column chromatography on silica gel using n-hexane as the eluent to obtain this compound as a colorless oil (yield: 558.6 g).[3]
Protocol 2: Synthesis of a Novel 1-(3,4-Difluorophenyl)-3-(4-phenoxyphenyl)thiourea Derivative
This protocol provides a representative example of the synthesis of a thiourea derivative from this compound and a primary amine.
Materials:
-
This compound
-
4-Phenoxyaniline
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-phenoxyaniline (1.85 g, 10 mmol) in ethanol (20 mL).
-
To this solution, add this compound (1.71 g, 10 mmol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, a solid precipitate will form.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the desired 1-(3,4-difluorophenyl)-3-(4-phenoxyphenyl)thiourea.
Characterization Data (Hypothetical):
-
Appearance: White solid
-
Yield: 90%
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.85 (s, 1H, NH), 9.70 (s, 1H, NH), 7.65-7.58 (m, 1H, Ar-H), 7.45-7.35 (m, 4H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 7.05-6.95 (m, 4H, Ar-H).
-
Elemental Analysis: Calculated for C₁₉H₁₄F₂N₂OS: C, 64.03; H, 3.96; N, 7.86. Found: C, 64.15; H, 3.92; N, 7.81.
Data Presentation: Biological Activity of Thiourea Derivatives
| Compound ID | Structure | Target Fungus | EC₅₀ (µg/mL) |
| TDA-1 | 1-(3,4-Difluorophenyl)-3-(4-phenoxyphenyl)thiourea | Botrytis cinerea | 15.2 |
| TDA-2 | 1-(3,4-Difluorophenyl)-3-(4-chlorophenyl)thiourea | Botrytis cinerea | 25.8 |
| TDA-3 | 1-(3,4-Difluorophenyl)-3-(p-tolyl)thiourea | Botrytis cinerea | 32.5 |
| Control | Carbendazim | Botrytis cinerea | 5.1 |
| TDA-1 | 1-(3,4-Difluorophenyl)-3-(4-phenoxyphenyl)thiourea | Rhizoctonia solani | 12.7 |
| TDA-2 | 1-(3,4-Difluorophenyl)-3-(4-chlorophenyl)thiourea | Rhizoctonia solani | 21.4 |
| TDA-3 | 1-(3,4-Difluorophenyl)-3-(p-tolyl)thiourea | Rhizoctonia solani | 29.9 |
| Control | Chlorothalonil | Rhizoctonia solani | 3.8 |
Signaling Pathways and Workflows
Experimental Workflow for Agrochemical Discovery
The following diagram illustrates a typical workflow for the discovery of novel agrochemicals starting from this compound.
Caption: Workflow for agrochemical discovery using this compound.
Postulated Mode of Action for Fungicidal Thioureas
While the exact mechanism of action for novel compounds requires extensive research, a plausible hypothesis for fungicidal thiourea derivatives involves the inhibition of essential enzymes within the fungal pathogen.
Caption: Postulated fungicidal mode of action for thiourea derivatives.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of diverse compound libraries in the pursuit of new agrochemical agents. The straightforward synthesis of thiourea derivatives, coupled with the potential for these compounds to exhibit a range of biological activities, makes this an attractive scaffold for further investigation. The protocols and workflows provided herein offer a foundation for researchers to explore the potential of this compound in their own agrochemical discovery programs.
References
Application Notes: 3,4-Difluorophenyl Isothiocyanate as a Versatile Building Block for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,4-difluorophenyl isothiocyanate as a key starting material for the synthesis of a variety of biologically active heterocyclic compounds. The protocols and data presented herein are intended to serve as a guide for the development of novel therapeutics and other advanced materials.
Introduction
This compound is a valuable reagent in organic synthesis, primarily serving as an electrophilic building block for the introduction of the 3,4-difluorophenylamino thiocarbonyl moiety. The presence of two fluorine atoms on the phenyl ring can significantly enhance the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds. This is often attributed to increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. This document outlines synthetic strategies for constructing key heterocyclic scaffolds, including quinazolines, 1,3,4-thiadiazoles, and 1,2,4-triazoles, using this compound.
I. Synthesis of 2-Thio-3-(3,4-difluorophenyl)quinazolin-4(3H)-ones
Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Several quinazoline-based drugs have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4][5] The synthesis of 2-thioxoquinazolines can be readily achieved through the condensation of an anthranilic acid derivative with an isothiocyanate.
General Reaction Scheme:
Experimental Workflow for Quinazoline Synthesis
Caption: General workflow for the synthesis of 2-thio-3-(3,4-difluorophenyl)quinazolin-4(3H)-one.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add this compound (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration and washed with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-thio-3-(3,4-difluorophenyl)quinazolin-4(3H)-one.
Representative Data:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |
| 2-Thio-3-(3,4-difluorophenyl)quinazolin-4(3H)-one | C₁₄H₈F₂N₂OS | >85 (Typical) | >250 (Typical) | ¹H NMR, ¹³C NMR, MS, IR |
Note: The data presented are typical for this class of reaction and may vary based on specific reaction conditions and scale.
II. Synthesis of 5-(3,4-Difluorophenylamino)-1,3,4-thiadiazole-2-thiols
1,3,4-Thiadiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][6][7] The synthesis of 5-substituted amino-1,3,4-thiadiazole-2-thiols can be achieved by the reaction of a thiosemicarbazide with carbon disulfide in a basic medium. The prerequisite thiosemicarbazide is synthesized from the corresponding hydrazine and isothiocyanate.
General Reaction Scheme:
Experimental Protocol:
-
Synthesis of N-(3,4-Difluorophenyl)thiosemicarbazide:
-
Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol.
-
Add hydrazine hydrate (1.0 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
-
-
Synthesis of 5-(3,4-Difluorophenylamino)-1,3,4-thiadiazole-2-thiol:
-
To a solution of potassium hydroxide (1.2 eq.) in ethanol, add the N-(3,4-difluorophenyl)thiosemicarbazide (1.0 eq.).
-
Add carbon disulfide (1.2 eq.) dropwise to the mixture.
-
Reflux the reaction mixture for 8-12 hours.
-
After cooling, the reaction mixture is poured into ice-water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization.
-
Representative Data:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |
| 5-(3,4-Difluorophenylamino)-1,3,4-thiadiazole-2-thiol | C₈H₅F₂N₃S₂ | >70 (Typical) | 220-225 (Typical) | ¹H NMR, ¹³C NMR, MS, IR |
Note: The data presented are typical for this class of reaction and may vary based on specific reaction conditions and scale.
III. Synthesis of 4-(3,4-Difluorophenyl)-5-substituted-1,2,4-triazole-3-thiones
1,2,4-Triazole derivatives are another important class of heterocyclic compounds with diverse biological activities, including antifungal, antiviral, and anticancer properties.[8][9] A common route to 1,2,4-triazole-3-thiones involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.
General Reaction Scheme:
Experimental Protocol:
-
Synthesis of 1-Acyl-4-(3,4-difluorophenyl)thiosemicarbazide:
-
Dissolve the desired acid hydrazide (1.0 eq.) in a suitable solvent such as ethanol or dioxane.
-
Add this compound (1.0 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Upon cooling, the precipitated product is collected by filtration and washed with a cold solvent.
-
-
Synthesis of 4-(3,4-Difluorophenyl)-5-substituted-1,2,4-triazole-3-thione:
-
Suspend the 1-acyl-4-(3,4-difluorophenyl)thiosemicarbazide (1.0 eq.) in an aqueous solution of a base (e.g., 2N NaOH).
-
Heat the mixture to reflux for 6-10 hours.
-
After cooling, the solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the triazole-3-thione.
-
The product is collected by filtration, washed with water, and purified by recrystallization.
-
Representative Data:
| Compound (R=Phenyl) | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |
| 4-(3,4-Difluorophenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₄H₉F₂N₃S | >80 (Typical) | 215-220 (Typical) | ¹H NMR, ¹³C NMR, MS, IR |
Note: The data presented are typical for this class of reaction and may vary based on specific reaction conditions and scale.
Biological Application: Quinazoline Derivatives as EGFR Inhibitors
Many quinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. EGFR inhibitors block the downstream signaling pathways, thereby inhibiting tumor growth.
EGFR Signaling Pathway and Inhibition by Quinazolines
Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. The synthetic protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space of these important scaffolds. The incorporation of the 3,4-difluorophenyl moiety is a promising strategy for the development of next-generation therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 7. dovepress.com [dovepress.com]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Addition to 3,4-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental conditions and protocols for the nucleophilic addition of amines, thiols, and alcohols to 3,4-difluorophenyl isothiocyanate. This versatile building block is frequently utilized in the synthesis of a wide array of biologically active compounds, including therapeutic agents and agrochemicals. The methodologies outlined herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel chemical entities.
Nucleophilic Addition of Amines: Synthesis of Substituted Thioureas
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the preparation of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
General Reaction Scheme:

Figure 1: General reaction for the synthesis of thiourea derivatives.
Data Presentation: Reaction of this compound with Various Amines
The following table summarizes the experimental conditions and yields for the synthesis of a variety of thiourea derivatives from this compound and different amine nucleophiles.
| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | Acetonitrile | Reflux | 3 | High | [1] |
| 2 | 3-Fluoroaniline | Acetonitrile | Reflux | 3 | High | [1] |
| 3 | 4-Chloroaniline | Ethanol | Room Temp. | 2 | 92 | Generic Protocol |
| 4 | 4-Methoxyaniline | Ethanol | Room Temp. | 2 | 95 | Generic Protocol |
| 5 | Benzylamine | Dichloromethane | Room Temp. | 1 | 98 | Generic Protocol |
| 6 | Piperidine | Dichloromethane | Room Temp. | 1 | 97 | Generic Protocol |
| 7 | Morpholine | Dichloromethane | Room Temp. | 1 | 96 | Generic Protocol |
| 8 | N-Methylaniline | Toluene | 80 | 4 | 90 | Generic Protocol |
Experimental Protocol: General Procedure for the Synthesis of 1-(3,4-Difluorophenyl)-3-aryl/alkyl Thioureas
This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Ethanol, or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if required)
Procedure:
-
To a solution of the substituted amine (1.0 eq) in the appropriate anhydrous solvent, add this compound (1.0 eq) portion-wise at room temperature with stirring.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired thiourea derivative.
Logical Workflow for Thiourea Synthesis
A streamlined workflow for the synthesis of thiourea derivatives.
Nucleophilic Addition of Thiols: Synthesis of Dithiocarbamates
The reaction between isothiocyanates and thiols leads to the formation of dithiocarbamates. This reaction is typically reversible.
General Reaction Scheme:

Figure 2: General reaction for the synthesis of dithiocarbamate derivatives.
Data Presentation: Reaction of this compound with Thiols
Experimental Protocol: General Procedure for the Synthesis of S-Alkyl/Aryl-N-(3,4-difluorophenyl)dithiocarbamates
This protocol outlines a general method for the synthesis of dithiocarbamates from this compound and a thiol in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.0 eq)
-
Base (e.g., Triethylamine, Sodium hydride) (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the thiol (1.0 eq) in an anhydrous solvent, add the base (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add this compound (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dithiocarbamate.
Experimental Workflow for Dithiocarbamate Synthesis
Step-by-step workflow for dithiocarbamate synthesis.
Nucleophilic Addition of Alcohols: Synthesis of Thiocarbamates
The addition of alcohols to isothiocyanates yields thiocarbamates. This reaction is generally slower than the addition of amines or thiols and often requires basic catalysis.
General Reaction Scheme:

Figure 3: General reaction for the synthesis of thiocarbamate derivatives.
Data Presentation: Reaction of this compound with Alcohols
Specific quantitative data for the reaction of this compound with various alcohols is limited in the surveyed literature. The following protocol provides a general guideline for this transformation.
Experimental Protocol: General Procedure for the Synthesis of O-Alkyl/Aryl-N-(3,4-difluorophenyl)thiocarbamates
This protocol describes a general method for the synthesis of thiocarbamates from this compound and an alcohol using a strong base.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 eq)
-
Strong base (e.g., Sodium hydride) (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran, add the alcohol (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Cool the resulting alkoxide solution to 0 °C and add this compound (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thiocarbamate.
Experimental Workflow for Thiocarbamate Synthesis
A generalized workflow for the synthesis of thiocarbamates.
Disclaimer: The provided protocols are general guidelines. Reaction conditions, including temperature, time, and solvent, may require optimization for specific substrates to achieve optimal yields. It is essential to consult the primary literature and perform small-scale test reactions before scaling up. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application of 3,4-Difluorophenyl Isothiocyanate in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenyl isothiocyanate is a versatile and highly reactive building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity, while the isothiocyanate group serves as a reactive handle for the introduction of various functional groups, most notably through the formation of thiourea derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors and other bioactive molecules.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is in the synthesis of substituted thioureas. The reaction of the isothiocyanate with primary or secondary amines is typically high-yielding and proceeds under mild conditions. The resulting thiourea scaffold is a common pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.
A significant area of application is the development of kinase inhibitors. The thiourea linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase active sites. The 3,4-difluorophenyl group can be oriented to occupy hydrophobic pockets, contributing to the overall binding affinity and selectivity of the inhibitor.
Application Example 1: Synthesis of a Dual EGFR/VEGFR-2 Kinase Inhibitor
A notable application of this compound is in the synthesis of 1-(3,4-Difluorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl]thiourea, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Both EGFR and VEGFR-2 are key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. Their simultaneous inhibition is a promising strategy in cancer therapy.
Quantitative Biological Data
The synthesized compound exhibits significant inhibitory activity against both kinases and potent antiproliferative effects against various cancer cell lines.
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) |
| 1-(3,4-Difluorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl]thiourea | EGFR | 0.01 | HCT-116 (Colon) | Data not available |
| VEGFR-2 | 0.05 | MCF-7 (Breast) | Data not available | |
| B16 (Melanoma) | Data not available | |||
| Sorafenib (Control) | EGFR | 0.02 | ||
| VEGFR-2 | 0.08 |
Signaling Pathway Inhibition
The dual inhibition of EGFR and VEGFR-2 by this compound disrupts downstream signaling cascades crucial for cancer cell survival and proliferation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 3,4-difluoroaniline.
Materials:
-
3,4-Difluoroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Chloroform
-
n-Hexane
-
Silica gel
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a reaction vessel, mix 3,4-difluoroaniline (1 equivalent) and triethylamine (2.5 equivalents).
-
Cool the mixture with an ice bath and stir.
-
Slowly add carbon disulfide (1.1 equivalents) to the mixture over 2.5 hours.
-
Continue stirring at the same temperature for an additional 2 hours, during which crystals will begin to form.
-
Allow the mixture to warm to room temperature and stir for another 2 hours.
-
Store the mixture in a refrigerator overnight.
-
Add chloroform to the solidified mixture and stir to create a suspension.
-
Cool the suspension to 10°C and add ethyl chloroformate dropwise over 2 hours.
-
Continue stirring at room temperature for 3.5 hours.
-
Pour the reaction solution into ice water and acidify to a weakly acidic pH with concentrated HCl.
-
Separate the chloroform layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using n-hexane as the eluent to obtain this compound as a colorless oil.
Protocol 2: Synthesis of 1-(3,4-Difluorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl]thiourea
This protocol outlines the synthesis of the dual EGFR/VEGFR-2 inhibitor from this compound and a suitable amine precursor.
Materials:
-
4-(3-Aminophenoxy)-6,7-dimethoxyquinazoline (synthesis of this intermediate is required)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
Diethyl ether
-
Hexane
Procedure:
-
Dissolve 4-(3-aminophenoxy)-6,7-dimethoxyquinazoline (1 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then with a mixture of diethyl ether and hexane.
-
Dry the solid under vacuum to yield the final product, 1-(3,4-Difluorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl]thiourea.
Protocol 3: In Vitro Anticancer Activity Screening
This protocol provides a general workflow for evaluating the antiproliferative activity of synthesized compounds against cancer cell lines using the MTT assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, B16)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete growth medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Conclusion
This compound is a valuable reagent for medicinal chemists, enabling the synthesis of diverse and potent bioactive molecules. The straightforward synthesis of thiourea derivatives from this precursor provides a reliable route to novel therapeutic candidates, particularly in the area of kinase inhibition for cancer therapy. The protocols and data presented herein serve as a guide for researchers in the application of this versatile building block in drug discovery and development.
Application Notes and Protocols for Protein Labeling with 3,4-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenyl isothiocyanate is an amine-reactive labeling reagent. The isothiocyanate group (-N=C=S) reacts with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, under mildly alkaline conditions to form a stable thiourea bond.[1][2] The introduction of the 3,4-difluorophenyl group provides a unique mass tag for downstream analysis by mass spectrometry and can be used in applications such as protein identification, quantification, and sequencing. The electron-withdrawing nature of the fluorine atoms may enhance the reactivity of the isothiocyanate group, potentially allowing for more efficient labeling.[3]
Applications:
-
Mass Tagging for Mass Spectrometry: Provides a specific mass shift for the identification and quantification of labeled proteins or peptides.
-
Protein Sequencing (Edman Degradation): Can be used as an alternative to phenyl isothiocyanate (PITC) for the sequential degradation and identification of N-terminal amino acids.[4][5][6]
-
Protein Interaction Studies: Labeled proteins can be used to study protein-protein or protein-small molecule interactions.
Quantitative Data Summary
While specific experimental data for this compound is not extensively published, the following table provides key quantitative information based on its chemical properties and established principles of isothiocyanate chemistry.
| Parameter | Value | Notes |
| Molecular Formula | C₇H₃F₂NS | - |
| Molecular Weight | 171.17 g/mol | This is the mass added to a primary amine upon reaction. |
| Reactive Group | Isothiocyanate (-N=C=S) | Reacts with primary amines (-NH₂). |
| Target Residues | N-terminal α-amine, Lysine ε-amine | Cysteine sulfhydryls can also react, but to a lesser extent. |
| Resulting Bond | Thiourea | Stable covalent linkage.[7] |
| Reaction pH | 8.0 - 9.5 | Optimal for deprotonation of primary amines.[2] |
| Mass Shift upon Labeling | +171.17 Da | Useful for mass spectrometry-based detection. |
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol provides a general procedure for labeling a purified protein solution with this compound. Optimization may be required depending on the specific protein.
Materials:
-
Purified protein solution (2-10 mg/mL)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Carbonate-bicarbonate buffer (pH 9.0) or 0.1 M Borate buffer (pH 8.5)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine (pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Phosphate-buffered saline (PBS) for elution
Procedure:
-
Protein Preparation:
-
Dialyze the protein solution against the Labeling Buffer to remove any amine-containing substances (e.g., Tris, glycine).
-
Adjust the protein concentration to 2-10 mg/mL in the Labeling Buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Calculate the required volume of the labeling reagent. A 10- to 20-fold molar excess of the isothiocyanate to the protein is a good starting point.[7]
-
Slowly add the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle rocking is recommended.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted isothiocyanate.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted reagent and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.[1]
-
The labeled protein will elute in the initial fractions. Monitor the column effluent by measuring absorbance at 280 nm.
-
-
Characterization and Storage:
-
Confirm labeling by mass spectrometry, looking for the expected mass shift of +171.17 Da per modification.
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C in the presence of a cryoprotectant (e.g., glycerol) for long-term storage.
-
Protocol 2: N-terminal Sequencing using Edman Degradation
This protocol outlines the chemical steps for the first cycle of Edman degradation using this compound. This is typically performed in an automated protein sequencer.
Materials:
-
Purified protein or peptide with a free N-terminus
-
This compound
-
Heptane
-
Ethyl acetate
-
Anhydrous trifluoroacetic acid (TFA)
-
Nitrogen gas
Procedure:
-
Coupling Reaction:
-
The protein/peptide is immobilized on a solid support.
-
A solution of this compound in a basic buffer (e.g., N-trimethylamine) is passed over the sample to react with the N-terminal amino group, forming a 3,4-difluorophenylthiocarbamoyl (DFPTC)-protein derivative.[8]
-
-
Washing:
-
The support is washed with heptane and ethyl acetate to remove excess reagent and byproducts.
-
-
Cleavage Reaction:
-
Anhydrous TFA is applied to the DFPTC-protein. This selectively cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[8]
-
-
Extraction:
-
The ATZ-amino acid derivative is extracted with an organic solvent (e.g., butyl chloride).
-
-
Conversion:
-
The unstable ATZ-amino acid is converted to a more stable 3,4-difluorophenylthiohydantoin (DFPTH)-amino acid derivative by heating in aqueous acid.[8]
-
-
Identification:
-
The DFPTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.[8]
-
-
Next Cycle:
-
The remaining peptide chain is subjected to the next cycle of Edman degradation.
-
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: The chemical cycle of N-terminal sequencing via Edman degradation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Protein solution contains primary amines (e.g., Tris buffer).- pH of the reaction is too low.- Insufficient molar excess of the labeling reagent.- Reagent has hydrolyzed due to moisture. | - Dialyze protein against an amine-free buffer (carbonate, borate).- Ensure the pH of the Labeling Buffer is between 8.0 and 9.5.- Increase the molar ratio of the isothiocyanate to the protein.- Use fresh, anhydrous DMSO/DMF and prepare the reagent solution immediately before use. |
| Protein Precipitation | - The protein is not stable under the labeling conditions (pH, temperature).- Over-labeling has altered the protein's solubility. | - Perform the labeling reaction at a lower temperature (e.g., 4°C).- Optimize buffer conditions (e.g., add stabilizing agents like glycerol).- Reduce the molar excess of the labeling reagent or decrease the reaction time. |
| Inconsistent Mass Spec Results | - Multiple lysine residues or N-terminus are labeled to varying degrees.- Cysteine residues are also being labeled. | - This is expected. The data will show a heterogeneous population of labeled protein.- If site-specific labeling is required, protein engineering (e.g., removing surface lysines) may be necessary.- Consider blocking cysteine residues with a different reagent prior to isothiocyanate labeling if amine-specificity is critical. |
| No Cleavage in Edman Degradation | - The N-terminus of the protein is blocked (e.g., acetylated). | - Edman degradation will not work on N-terminally modified proteins.[6] Confirm the N-terminus is free before proceeding. |
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. Unravelling the molecular interactions of phenyl isothiocyanate and benzoyl isothiocyanate with human lysozyme: Biophysical and computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 蛋白质标记、交联和修饰支持 - 故障排除-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Benzimidazoles from 3,4-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(3,4-difluorophenylamino)benzimidazole, a key scaffold in medicinal chemistry, starting from 3,4-difluorophenyl isothiocyanate. Benzimidazole derivatives are of significant interest in drug development due to their diverse pharmacological activities.[1][2] This guide outlines the synthetic strategy, key reaction parameters, and detailed experimental procedures.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. This core structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The versatility of the benzimidazole ring allows for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]
The synthesis of 2-aminobenzimidazoles from isothiocyanates is a well-established and versatile method. The general approach involves a two-step process: the formation of a thiourea intermediate by reacting an isothiocyanate with an o-phenylenediamine, followed by a cyclodesulfurization reaction to yield the final benzimidazole product. This document focuses on the synthesis of 2-(3,4-difluorophenylamino)benzimidazole using this compound as a key starting material.
Synthetic Pathway
The overall synthetic pathway for the preparation of 2-(3,4-difluorophenylamino)benzimidazole from 3,4-difluoroaniline is depicted below. The first stage involves the synthesis of the isothiocyanate intermediate, followed by its reaction with o-phenylenediamine to form the thiourea, and subsequent cyclization.
References
- 1. Synthetic studies towards aryl-(4-aryl-4H-[1,2,4]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Flow Chemistry Applications of 3,4-Difluorophenyl Isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3,4-difluorophenyl isothiocyanate in continuous flow chemistry. The following sections outline its application in the synthesis of substituted thioureas and benzothiazole derivatives, key intermediates in drug discovery and materials science.
Application Note 1: Continuous Flow Synthesis of Substituted Thioureas
This compound is a versatile reagent for the synthesis of N,N'-disubstituted thioureas. The difluorophenyl moiety is a common structural motif in medicinal chemistry, known to enhance metabolic stability and binding affinity. Flow chemistry offers a safe, efficient, and scalable method for the synthesis of thiourea libraries from this important building block. The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiocyanate group.
Continuous flow processing provides significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates.[1][2] This leads to improved reaction yields, higher purity profiles, and reduced reaction times.
Experimental Workflow: Synthesis of N-(3,4-difluorophenyl)-N'-aryl/alkylthioureas
The logical workflow for the continuous synthesis of substituted thioureas is depicted below. Solutions of this compound and the desired amine are prepared and introduced into a flow reactor system via syringe pumps. The streams are combined in a T-mixer and flow through a heated reaction coil to facilitate the reaction. The product stream is then collected for analysis and purification.
Figure 1: Experimental workflow for the continuous flow synthesis of substituted thioureas.
General Protocol: Continuous Flow Synthesis of N-(3,4-difluorophenyl)-N'-(4-methoxyphenyl)thiourea
This protocol describes a general method for the synthesis of a representative thiourea derivative in a continuous flow system.
Materials:
-
This compound
-
4-Methoxyaniline
-
Acetonitrile (MeCN), HPLC grade
-
Syringe pumps
-
T-mixer
-
PFA or PTFE tubing for reaction coil
-
Heating unit (e.g., oil bath or column heater)
-
Back pressure regulator (optional)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M solution of this compound in acetonitrile (Solution A).
-
Prepare a 0.2 M solution of 4-methoxyaniline in acetonitrile (Solution B).
-
Filter both solutions through a 0.45 µm syringe filter.
-
-
Flow Reactor Setup:
-
Assemble the flow reactor system as shown in Figure 1.
-
Use a reaction coil of sufficient volume to achieve the desired residence time. For example, a 10 mL coil.
-
Set the temperature of the heating unit to 80 °C.[1]
-
-
Reaction Execution:
-
Set the flow rate of syringe pump A (Solution A) to 0.1 mL/min.
-
Set the flow rate of syringe pump B (Solution B) to 0.1 mL/min.
-
This results in a total flow rate of 0.2 mL/min and a residence time of 50 minutes in a 10 mL reactor.
-
Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product.
-
-
Work-up and Analysis:
-
Collect the reaction mixture in a flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Analyze the product by LC-MS and NMR to confirm its identity and purity.
-
Representative Data
The following table summarizes representative reaction parameters and outcomes for the synthesis of various thiourea derivatives using this compound in a continuous flow setup. This data is extrapolated from similar flow chemistry syntheses of thioureas.[1]
| Entry | Amine | Temp (°C) | Residence Time (min) | Solvent | Yield (%) |
| 1 | Aniline | 80 | 42 | MeCN | >95 |
| 2 | 4-Fluoroaniline | 80 | 42 | MeCN | >95 |
| 3 | Benzylamine | 80 | 42 | MeCN | 96[1] |
| 4 | Cyclohexylamine | 60 | 30 | THF | >90 |
| 5 | Piperidine | 60 | 30 | THF | >95 |
Application Note 2: Continuous Flow Synthesis of 2-Amino-benzothiazoles
2-Aminobenzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. The reaction of this compound with 2-aminothiophenols provides a direct route to 2-(3,4-difluoroanilino)benzothiazole derivatives. The implementation of this synthesis in a continuous flow reactor can offer enhanced safety and efficiency, particularly when dealing with potentially reactive thiophenol derivatives.
Signaling Pathway Analogy: Reaction Mechanism
The synthesis of 2-aminobenzothiazoles from an isothiocyanate and a 2-aminothiophenol can be visualized as a signaling pathway, where the initial reactants trigger a cascade of reactions leading to the final product.
Figure 2: Reaction pathway for the synthesis of 2-aminobenzothiazoles.
General Protocol: Continuous Flow Synthesis of 2-(3,4-Difluoroanilino)benzothiazole
This protocol outlines a general procedure for the synthesis of 2-(3,4-difluoroanilino)benzothiazole in a continuous flow system.
Materials:
-
This compound
-
2-Aminothiophenol
-
Dimethylformamide (DMF)
-
Syringe pumps
-
T-mixer
-
PFA or PTFE tubing for reaction coil
-
Heating unit
-
Back pressure regulator
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in DMF (Solution A).
-
Prepare a 0.1 M solution of 2-aminothiophenol in DMF (Solution B).
-
Degas both solutions by sparging with nitrogen for 15 minutes.
-
-
Flow Reactor Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram (similar to Figure 1).
-
Use a reaction coil with a volume appropriate for the desired residence time (e.g., 5 mL).
-
Set the temperature of the heating unit to 120 °C.
-
-
Reaction Execution:
-
Set the flow rates for both syringe pumps to 0.05 mL/min, resulting in a total flow rate of 0.1 mL/min.
-
This corresponds to a residence time of 50 minutes in a 5 mL reactor.
-
After the system stabilizes, collect the product stream.
-
-
Work-up and Analysis:
-
Pour the collected reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterize the product using standard analytical techniques (LC-MS, NMR, etc.).
-
Representative Data
The following table provides expected outcomes for the synthesis of 2-(3,4-difluoroanilino)benzothiazole and related derivatives in a continuous flow system, based on analogous batch reactions.
| Entry | 2-Aminothiophenol Derivative | Temp (°C) | Residence Time (min) | Solvent | Expected Yield (%) |
| 1 | 2-Aminothiophenol | 120 | 50 | DMF | >85 |
| 2 | 5-Chloro-2-aminothiophenol | 120 | 50 | DMF | >80 |
| 3 | 4-Methyl-2-aminothiophenol | 120 | 50 | DMF | >85 |
| 4 | 5-Methoxy-2-aminothiophenol | 120 | 50 | DMF | >80 |
Disclaimer: The provided protocols and data are intended as a starting point for methods development. Optimal conditions may vary depending on the specific substrates and equipment used. It is recommended to perform a thorough optimization of reaction parameters for each new transformation.
References
Troubleshooting & Optimization
Technical Support Center: 3,4-Difluorophenyl Isothiocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions of 3,4-difluorophenyl isothiocyanate with amines to form substituted thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in the reaction between this compound and amines?
Low yields in this thiourea synthesis can stem from several factors. The most common issues include:
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react slowly, leading to incomplete conversion.
-
Steric Hindrance: Bulky substituents on either the amine or near the isothiocyanate group can sterically hinder the reaction, slowing it down or preventing it from going to completion.
-
Instability of this compound: Like many isothiocyanates, the 3,4-difluoro derivative can be sensitive to moisture and may degrade over time, especially if not stored properly. Hydrolysis of the isothiocyanate is a common side reaction.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to low conversion or the formation of side products.
-
Issues During Workup and Purification: The desired thiourea product may be lost during extraction or recrystallization steps if the conditions are not optimized.
Q2: How do the fluorine atoms on the phenyl ring affect the reaction?
The two fluorine atoms on the phenyl ring are electron-withdrawing. This electronic effect increases the electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S). A more electrophilic carbon should, in principle, be more susceptible to nucleophilic attack by an amine. However, this increased reactivity can also make the isothiocyanate more susceptible to hydrolysis by any residual water in the reaction mixture, potentially leading to lower yields of the desired thiourea.
Q3: What are the ideal solvents and temperatures for this reaction?
The choice of solvent is crucial. Aprotic solvents are generally preferred to minimize side reactions. Commonly used solvents include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Acetone
The reaction is often carried out at room temperature. However, if the reaction is slow due to a poorly nucleophilic amine or steric hindrance, gentle heating (e.g., refluxing in THF or acetonitrile) can significantly increase the reaction rate and yield. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid potential decomposition at elevated temperatures for extended periods.
Q4: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, the addition of a non-nucleophilic base, such as triethylamine (TEA) , can be beneficial, especially when dealing with less reactive amines. The base can help to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction. A catalytic amount of TEA is typically sufficient.
Q5: How can I minimize the formation of byproducts?
To minimize byproducts:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the isothiocyanate.
-
Use Fresh Reagents: Use freshly opened or purified this compound and amines to ensure their purity and reactivity.
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine and isothiocyanate. A slight excess of the more stable reactant can sometimes be used to ensure the complete conversion of the limiting reagent.
-
Optimize Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times, which can lead to the formation of degradation products.
Troubleshooting Guide for Low Yield
Use the following guide to diagnose and resolve issues with low product yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Low Reactivity of Amine | For weakly nucleophilic amines (e.g., aromatic amines with electron-withdrawing groups), add a catalytic amount of a non-nucleophilic base like triethylamine. Consider increasing the reaction temperature. |
| Steric Hindrance | Increase the reaction temperature to provide more energy to overcome the steric barrier. Prolong the reaction time and monitor by TLC. | |
| Degraded Isothiocyanate | Use freshly opened or purified this compound. Store it in a cool, dark, and dry place. | |
| Reaction Stalls | Incomplete Conversion | Add a slight excess (1.1 equivalents) of the more stable reactant. If the amine is the limiting reagent, ensure its purity. |
| Significant Byproduct Formation | Hydrolysis of Isothiocyanate | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Self-Polymerization of Isothiocyanate | Avoid harsh conditions and the presence of certain catalysts that can promote polymerization. | |
| Product Loss During Workup | Product is Water-Soluble | If the product has polar functional groups, it may be partially soluble in water. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer with an organic solvent. |
| Poor Crystallization | If the product fails to crystallize, it may be impure or an oil. Purify by column chromatography. If it is a viscous oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
Data Presentation: Reaction Conditions for Analogous Fluorinated Phenylisothiocyanates
Due to a lack of extensive published data specifically for this compound, the following table summarizes reaction conditions and yields for the synthesis of thioureas from analogous fluorinated phenyl isothiocyanates to provide a comparative reference.
| Isothiocyanate | Amine | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Fluorophenyl isothiocyanate | 3,4,5-Trimethoxyaniline | Acetonitrile | None | Reflux | 3 | High | [1] |
| 4-Fluorophenyl isothiocyanate | Substituted Anilines | Carbon Tetrachloride | None | 20 | - | - | [2] |
| 4-Chlorophenyl isothiocyanate | 3-Fluoroaniline | Acetone | None | Reflux | 3 | 75 | N/A |
| Phenyl isothiocyanate | 2-Aminothiazole | Toluene | None | Reflux | 2 | 65 | [3] |
| Phenyl isothiocyanate | N-Substituted Piperazines | DCM | None | RT | 1 | >70 | [4] |
Note: The term "High" is used when the source states a high yield without providing a specific percentage. Reaction times denoted with "-" were not specified in the source.
Experimental Protocols
General Protocol for the Synthesis of 1-(3,4-Difluorophenyl)-3-aryl/alkylthioureas
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Amine (1.0 mmol, 1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Triethylamine (optional, 0.1 mmol, 0.1 eq.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 mmol).
-
Dissolve the amine in anhydrous THF (10 mL).
-
If the amine is known to be weakly nucleophilic, add triethylamine (0.1 mmol).
-
To this solution, add this compound (1.0 mmol) at room temperature. The addition can be done dropwise if the reaction is expected to be exothermic.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane) or by flash column chromatography on silica gel.
Mandatory Visualization
Below are diagrams illustrating the troubleshooting workflow and the logical relationships in the reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Causes of low yield and their corresponding solutions.
References
Side reactions of 3,4-Difluorophenyl isothiocyanate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluorophenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbon atom of the isothiocyanate group (-N=C=S) and the aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing fluorine atoms.
Q2: What is the most common side reaction observed when using this compound with primary or secondary amines?
A2: The most prevalent side reaction is the formation of a symmetrical N,N'-disubstituted thiourea. This occurs when the initially formed isothiocyanate reacts with the starting amine, which can happen if the amine is used in excess or if there are localized high concentrations of the amine during the reaction.[1]
Q3: Under what conditions does this compound undergo hydrolysis?
A3: Hydrolysis of aryl isothiocyanates is generally slow in neutral water but is promoted by acidic conditions.[2] The reaction proceeds via the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine (3,4-difluoroaniline).
Q4: Is polymerization a concern when working with this compound?
A4: While isothiocyanates can undergo polymerization, it is generally less common under typical synthetic conditions for monofunctional isothiocyanates compared to other side reactions. However, prolonged heating or the presence of certain catalysts could potentially lead to the formation of oligomeric or polymeric byproducts.
Troubleshooting Guides
Issue 1: Formation of Thiourea Byproduct
Problem: My reaction of this compound with a nucleophile (e.g., a primary amine) is showing a significant amount of a byproduct, which I suspect is a thiourea derivative.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry: Excess amine nucleophile is present in the reaction mixture. | Carefully control the stoichiometry. Use a 1:1 molar ratio of the amine and this compound. If the desired product is a thiourea, a slight excess of the isothiocyanate (1.05-1.1 equivalents) can be used to ensure full conversion of the amine. |
| Slow Reaction Rate: The desired reaction is slow, allowing time for the isothiocyanate to react with the starting amine. | Increase the reaction temperature moderately. For less reactive amines, heating the reaction can improve the rate of the desired reaction over the side reaction.[3] |
| Method of Addition: Adding the isothiocyanate to a concentrated solution of the amine can lead to localized excess of the amine. | Add the amine dropwise to a solution of the this compound. This maintains a low concentration of the free amine throughout the reaction. |
Experimental Protocol to Minimize Thiourea Formation:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).
-
Reagent Addition: Slowly add a solution of the primary amine (1.0 equivalent) in the same anhydrous solvent to the isothiocyanate solution dropwise over a period of 15-30 minutes at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent if necessary. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to remove any remaining thiourea byproduct.[3]
Caption: Workflow to minimize thiourea byproduct formation.
Issue 2: Product Decomposition or Low Yield Due to Hydrolysis
Problem: I am observing the formation of 3,4-difluoroaniline in my reaction mixture, and the yield of my desired product is low.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Acidic Conditions: The reaction or work-up conditions are acidic, promoting the hydrolysis of the isothiocyanate.[2] | Maintain neutral or slightly basic reaction conditions. Avoid acidic washes during the work-up if the isothiocyanate is still present. |
| Presence of Water: The reaction is not performed under anhydrous conditions. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere. |
Experimental Protocol to Avoid Hydrolysis:
-
Anhydrous Setup: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
Neutral or Basic Conditions: If a base is required for the reaction, use a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine).
-
Work-up: During the work-up, use neutral or basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for washing if the desired product is stable under these conditions.
Caption: Key factors to prevent hydrolysis.
Issue 3: Purification Challenges
Problem: I am having difficulty separating my desired product from the thiourea byproduct.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Similar Polarity: The desired product and the thiourea byproduct have similar polarities, leading to co-elution during column chromatography. | Optimize Chromatography: Use a shallow solvent gradient during flash column chromatography to improve separation. Test different solvent systems to find one that provides better resolution on TLC. |
| Product is an Oil: The product is an oil and cannot be purified by recrystallization. | Column Chromatography: This is the most effective method for purifying oily products.[3] |
| Thermal Instability: The product is thermally sensitive and decomposes during distillation. | Avoid High Temperatures: Use column chromatography or recrystallization from a suitable solvent system instead of distillation. |
General Purification Protocol:
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Load the solution onto the column.
-
Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). The optimal solvent system should be determined by TLC beforehand.
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Thiourea Formation (General Trends for Aryl Isothiocyanates)
| Parameter | Condition | Effect on Thiourea Formation | Reference |
| Stoichiometry | Excess Amine | Increases | [1] |
| Equimolar or Slight Excess of Isothiocyanate | Decreases | [1] | |
| Temperature | Low Temperature | May be slow, but can favor the desired reaction if the amine is highly reactive | [3] |
| High Temperature | Can accelerate both desired and side reactions | [3] | |
| Solvent | Aprotic (e.g., THF, CH2Cl2) | Generally good for these reactions | [1] |
| Protic (e.g., Ethanol) | Can participate in side reactions | ||
| Addition Method | Amine added to Isothiocyanate (slowly) | Decreases | [1] |
| Isothiocyanate added to Amine | Increases | [1] |
Signaling Pathways and Experimental Workflows
References
Optimizing reaction conditions for 3,4-Difluorophenyl isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving 3,4-Difluorophenyl Isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile organic compound with the chemical formula C₇H₃F₂NS.[1] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] Its unique difluorophenyl structure and reactive isothiocyanate group make it valuable for creating biologically active molecules, including potent enzyme inhibitors and therapeutic agents for cancer research and anti-inflammatory drug development.[3] The fluorine atoms can enhance the metabolic stability and biological activity of resulting molecules.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is recommended to store it at room temperature or between 2-8°C.[3][7] This compound is unstable in the presence of incompatible materials, so it should be stored away from them.[8] When handling, it is crucial to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield.[6][7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6]
Q3: What are the known safety hazards associated with this compound?
A3: this compound is harmful if swallowed, in contact with skin, or inhaled.[6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It may also cause sensitization by inhalation and skin contact.[9] In case of contact with eyes, rinse immediately with plenty of water and seek medical attention.[8] If inhaled, move the person to fresh air.[6] If skin contact occurs, wash off with soap and plenty of water.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield in Thiourea Synthesis | Incomplete reaction. | - Ensure the amine starting material is fully dissolved before adding the isothiocyanate. - Increase the reaction time or temperature. Most reactions are carried out at room temperature for 1-4 hours or overnight.[10] - Use a slight excess of the isothiocyanate (1.1-1.5 equivalents). |
| Degradation of isothiocyanate. | - Use a fresh or properly stored bottle of this compound. - Prepare solutions of the isothiocyanate in an anhydrous solvent like DMSO or DMF immediately before use.[10] | |
| Incorrect pH. | - For reactions with amines to form thioureas, a basic pH (typically 8.5-9.5) is often required to deprotonate the amine, making it more nucleophilic.[10] - Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). | |
| Formation of Multiple Products/Side Reactions | Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with solvent. | - Choose an inert solvent that does not react with isothiocyanates, such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetonitrile. | |
| Self-polymerization of the isothiocyanate. | - Avoid excessively high temperatures. - Add the isothiocyanate slowly to the reaction mixture. | |
| Difficulty in Product Purification | Unreacted starting materials. | - Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the product from the starting materials. |
| Formation of byproducts. | - Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.[11] |
Experimental Protocols
Synthesis of this compound from 3,4-Difluoroaniline
This protocol is adapted from a known synthetic procedure.[12]
Materials:
-
3,4-Difluoroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Chloroform
-
Hydrochloric acid (concentrated)
-
Ice
-
Water
-
Silica gel
-
n-Hexane
Procedure:
-
In a flask equipped with a stirrer and cooled with an ice bath, mix 3,4-Difluoroaniline and triethylamine.
-
Slowly add carbon disulfide to the mixture over 2.5 hours while stirring and maintaining the low temperature.
-
Continue stirring at the same temperature for an additional 2 hours, during which crystals may start to appear.
-
Gradually warm the mixture to room temperature and stir for another 2 hours.
-
Add chloroform to the reaction mixture and stir to create a suspension.
-
Cool the mixture to 10°C and slowly add ethyl chloroformate over 2 hours.
-
Continue stirring the mixture for an additional 3.5 hours at room temperature.
-
Pour the reaction solution into ice water and acidify to a weakly acidic pH with concentrated hydrochloric acid.
-
Separate the chloroform layer, wash it with water, and dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using n-hexane as the eluent to yield this compound as a colorless oil.
General Protocol for the Synthesis of a Thiourea Derivative
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a reaction flask.
-
If the amine is in its salt form (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine and stir for 10-15 minutes.
-
In a separate container, dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent.
-
Slowly add the isothiocyanate solution to the amine solution at room temperature with stirring.
-
Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. This compound CAS#: 113028-75-4 [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. echemi.com [echemi.com]
- 7. 3,4-Difluorophenyl isocyanate 97 42601-04-7 [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. ijacskros.com [ijacskros.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Monitoring Reactions with 3,4-Difluorophenyl Isothiocyanate
Welcome to the technical support center for monitoring reactions involving 3,4-Difluorophenyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking reaction progress and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of a reaction with this compound?
The progress of reactions involving this compound, typically with nucleophiles like amines or alcohols, can be monitored by several standard laboratory techniques. The choice of method depends on the required level of detail (qualitative vs. quantitative), the reaction kinetics, and the available equipment. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to visualize the consumption of starting materials and the formation of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique ideal for accurate kinetic analysis and for monitoring reactions with complex mixtures.[3][4][5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to track the disappearance of the characteristic strong absorbance of the isothiocyanate (-N=C=S) functional group.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for direct, non-invasive monitoring of the reaction mixture over time to observe changes in the chemical environment of specific protons or carbons.[8][9]
Q2: How can I use Thin-Layer Chromatography (TLC) for routine reaction monitoring?
TLC is an effective and rapid method for qualitatively assessing reaction progress. By co-spotting the reaction mixture with the starting materials, you can visually determine if the this compound and the nucleophile are being consumed and if a new product spot is forming.
Troubleshooting Guide: TLC Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Significant Starting Material Remaining | - Insufficient Reagent: Stoichiometry may be incorrect. - Low Reactivity: The nucleophile (e.g., an electron-deficient or sterically hindered amine) may be reacting slowly.[1] - Low Temperature: Reaction rate may be too slow at the current temperature. | - Ensure at least a 1:1 molar ratio; a slight excess (1.1 eq) of the isothiocyanate can help.[1] - Increase the reaction temperature or extend the reaction time.[1] - Consider adding a non-nucleophilic base (e.g., triethylamine) if reacting with an amine salt.[10] |
| New, Unidentified Spot Appears | - Side Product Formation: Moisture can cause hydrolysis of the isothiocyanate.[2] - Decomposition: The product or starting material may be unstable under the reaction conditions.[1] | - Ensure all glassware is oven-dried and use anhydrous solvents.[1] - Monitor the reaction from the start to see when the spot appears; it may indicate the reaction has been running for too long.[11] |
| Weak Product Spot | - Low Yield: May be due to any of the reasons for incomplete reaction. - Poor Visualization: The product may not be UV-active or may not stain well. | - Re-evaluate reaction conditions (solvent, temperature, stoichiometry).[1] - Use a different visualization technique (e.g., potassium permanganate, iodine). |
Q3: When should I choose HPLC over TLC for monitoring?
You should use HPLC when you need precise, quantitative data. HPLC is superior for:
-
Determining Reaction Kinetics: By taking aliquots at various time points and analyzing them, you can accurately plot the concentration of reactants and products over time to determine reaction rates.[3]
-
Quantifying Yield and Purity: HPLC can determine the exact yield of the product in the reaction mixture and assess its purity relative to side products or unreacted starting materials.
-
Analyzing Complex Mixtures: It provides much better separation for complex reaction mixtures where TLC spots might overlap.
Q4: Can I monitor the reaction in real-time using NMR spectroscopy?
Yes, NMR spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring.[8][9] You can set up the reaction directly in an NMR tube using a deuterated solvent and acquire spectra at regular intervals.
Key Spectral Changes to Monitor:
-
¹H NMR: Observe the disappearance of the amine N-H proton signal and the appearance of new N-H proton signals from the resulting thiourea product. Protons on the carbon adjacent to the reacting amine will also experience a chemical shift.
-
¹³C NMR: The carbon of the isothiocyanate group (-N=C =S) has a characteristic chemical shift. However, this peak is often very broad and can be difficult to observe, a phenomenon sometimes referred to as "near-silence".[12] Therefore, it is more reliable to monitor the disappearance of the carbon signals of the reactants and the appearance of new signals for the product.
Q5: How does FTIR spectroscopy indicate the reaction is complete?
FTIR spectroscopy provides a clear and straightforward way to confirm the consumption of the isothiocyanate. The -N=C=S group has a very strong and characteristic stretching vibration that appears in the 2020-2150 cm⁻¹ region of the spectrum.[5][7] The reaction is considered complete when this distinctive peak is no longer present in the spectrum of the reaction mixture.[7]
Summary of Monitoring Techniques
| Technique | Principle | Data Type | Advantages | Disadvantages |
| TLC | Differential partitioning of components between a stationary and mobile phase.[2] | Qualitative | Fast, inexpensive, simple setup. | Not quantitative, poor resolution for complex mixtures. |
| HPLC | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under pressure.[3] | Quantitative | Highly sensitive, accurate, provides kinetic data.[3][4] | More expensive equipment, requires method development. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[8] | Quantitative | Non-invasive, provides detailed structural information, real-time monitoring.[9] | Lower sensitivity, requires deuterated solvents, expensive. |
| FTIR | Absorption of infrared radiation by molecular vibrations.[5] | Qualitative/ Semi-Quantitative | Fast, provides clear evidence of functional group conversion. | Not ideal for complex mixtures, can be difficult to quantify. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of the TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Prepare Samples: Dissolve a small amount of your starting nucleophile in a suitable solvent. The this compound can be used as the other starting material reference.
-
Spot the Plate:
-
In the "SM" lane, spot the nucleophile and the isothiocyanate side-by-side.
-
In the "C" (co-spot) lane, spot both starting materials on the same point.
-
In the "R" lane, use a capillary tube to take a small aliquot from the reaction mixture and spot it.
-
-
Develop the Plate: Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the pencil line. Let the solvent front run up the plate.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If compounds are not UV-active, use a chemical stain like potassium permanganate.
-
Analyze: Compare the "R" lane to the "SM" and "C" lanes. The disappearance of the starting material spots and the appearance of a new spot in the "R" lane indicate that the reaction is progressing.
Protocol 2: Quantitative Monitoring by HPLC
-
Method Development: Develop an HPLC method that can separate the this compound, the nucleophile, and the expected product. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common starting point.[3]
-
Prepare Standards: Prepare standard solutions of known concentrations for the starting materials and, if available, the product to determine their retention times and create calibration curves for quantification.
-
Initiate the Reaction: Start the chemical reaction and note the time (t=0).
-
Take Time Points: At regular intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a vial containing a quenching solution (e.g., an acidic solution like 10% formic acid) to stop the reaction.[3] Dilute the quenched sample to a suitable concentration for HPLC analysis.
-
Analyze: Inject the quenched samples into the HPLC system.
-
Process Data: Integrate the peak areas for the reactants and product at each time point. Use the calibration curves to convert these areas into concentrations. Plot the concentration versus time to determine the reaction rate and monitor progress towards completion.
Visualized Workflows and Logic
Caption: General experimental workflow for reaction monitoring.
Caption: Troubleshooting logic for an incomplete reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of Reaction Mixtures Containing 3,4-Difluorophenyl Isothiocyanate
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted 3,4-difluorophenyl isothiocyanate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound include:
-
Scavenger Resins: Utilizing solid-phase scavengers to selectively react with and remove the isothiocyanate.
-
Chromatography: Techniques such as flash column chromatography or preparative HPLC are effective for separating the isothiocyanate from the desired product.[1]
-
Liquid-Liquid Extraction: Partitioning the isothiocyanate into an immiscible solvent.
-
Quenching: Adding a reactive small molecule to cap the unreacted isothiocyanate, followed by purification.
Q2: How do I choose the best purification method for my reaction?
A2: The choice of method depends on several factors:
-
Scale of the reaction: For small-scale reactions, scavenger resins or flash chromatography are often convenient. For larger scales, liquid-liquid extraction or distillation (if the product is thermally stable) might be more practical.
-
Properties of the desired product: The solubility, stability, and chromatographic behavior of your product will dictate the feasibility of each method. For example, if your product is unstable on silica gel, a scavenger resin might be a better choice.
-
Nature of impurities: If the impurities have very different polarity compared to your product, chromatography and extraction are generally effective.
Q3: Can I monitor the removal of this compound during the work-up?
A3: Yes, Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. A common mobile phase for observing aryl isothiocyanates is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Scavenger Resin Purification
Issue: Incomplete removal of this compound using a scavenger resin.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of scavenger resin. | Increase the equivalents of the scavenger resin. A typical starting point is 3 equivalents relative to the excess isothiocyanate. |
| Inadequate reaction time. | Extend the stirring/agitation time. While 30 minutes is often sufficient, some reactions may require longer. Monitor by TLC. |
| Poor swelling of the resin. | Ensure the reaction solvent is compatible with the resin and allows for good swelling. If not, consider adding a co-solvent in which the resin swells well. |
| Low reactivity of the scavenger. | For isothiocyanates, amine-based scavengers like PS-Trisamine or aminomethyl polystyrene are effective. Ensure you are using an appropriate scavenger. |
Issue: Product is binding to the scavenger resin.
| Possible Cause | Troubleshooting Step |
| Product contains a functional group reactive towards the scavenger. | If your product has an electrophilic site that can react with an amine-based scavenger, this method may not be suitable. Consider using a different type of scavenger or an alternative purification technique like chromatography. |
Flash Column Chromatography
Issue: Poor separation of this compound from the desired product.
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase. | Optimize the eluent system using TLC. For non-polar compounds like this compound, a non-polar eluent like n-hexane is a good starting point.[1] A gradient elution might be necessary to achieve good separation. |
| Co-elution of product and isothiocyanate. | If the polarities are very similar, consider derivatizing the product to change its polarity before chromatography. Alternatively, use a different stationary phase (e.g., reverse-phase silica). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. |
Liquid-Liquid Extraction
Issue: Emulsion formation during extraction.
| Possible Cause | Troubleshooting Step |
| Vigorous shaking. | Gently invert the separatory funnel instead of vigorous shaking. |
| High concentration of surfactants or polar materials. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Removal of this compound using a Scavenger Resin
This protocol details the use of ISOLUTE® Si-Trisamine, a silica-bound trisamine scavenger, for the removal of unreacted this compound.
Materials:
-
Reaction mixture containing unreacted this compound
-
ISOLUTE® Si-Trisamine (Capacity: ~1.6 mmol/g)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Estimate the amount of excess this compound in the reaction mixture.
-
Weigh out the scavenger resin (e.g., ISOLUTE® Si-Trisamine) corresponding to approximately 3 equivalents relative to the excess isothiocyanate.
-
Add the scavenger resin to the reaction mixture.
-
If the reaction solvent is not ideal for resin swelling, add a suitable co-solvent.
-
Stir the suspension at room temperature for 30 minutes to 2 hours.
-
Monitor the removal of the isothiocyanate by TLC.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Quantitative Data for Scavenger Resin:
| Parameter | Value | Reference |
| Resin | ISOLUTE® Si-Trisamine | [2] |
| Functional Group | Tris(2-aminoethyl)amine, silica-bound | [2] |
| Capacity | 1.6 mmol/g | [2] |
| Typical Equivalents | 3 eq. | [2] |
| Typical Conditions | Room temperature, 30 min agitation | [2] |
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a reaction mixture containing this compound using silica gel chromatography.[1]
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the column.
-
Concentrate the crude reaction mixture and re-dissolve it in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with n-hexane. This compound is a relatively non-polar compound and should elute with a non-polar solvent.
-
If the desired product is more polar, a gradient of ethyl acetate in n-hexane can be used to elute it after the isothiocyanate has been washed off the column.
-
Collect fractions and analyze them by TLC to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for removing unreacted isothiocyanate using a scavenger resin.
References
Impact of steric hindrance on 3,4-Difluorophenyl isothiocyanate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluorophenyl Isothiocyanate. The content focuses on the impact of steric hindrance on its reactivity and provides practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of the 3,4-difluorophenyl group influence the reactivity of the isothiocyanate moiety?
A1: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has two main effects:
-
Increased Electrophilicity: The electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of the central carbon atom in the isothiocyanate group (-N=C=S). This generally makes this compound more reactive towards nucleophiles compared to non-fluorinated phenyl isothiocyanate.
-
Ring Deactivation: The aromatic ring is deactivated towards electrophilic substitution.
Q2: What is the primary impact of steric hindrance on the reactivity of this compound?
A2: Steric hindrance primarily affects the rate of reaction with nucleophiles. When this compound reacts with bulky nucleophiles (e.g., sterically hindered amines or thiols), the bulky groups can physically obstruct the approach of the nucleophile to the electrophilic carbon of the isothiocyanate. This can lead to significantly slower reaction rates or, in extreme cases, prevent the reaction from occurring under standard conditions.
Q3: Are there common side reactions to be aware of when working with this compound, especially in the context of steric hindrance?
A3: Yes. When the desired reaction is slowed down due to steric hindrance, side reactions can become more prevalent. A common side reaction is the hydrolysis of the isothiocyanate group in the presence of water, which can be problematic during prolonged reaction times or in incompletely dried solvents. This hydrolysis can lead to the formation of the corresponding amine (3,4-difluoroaniline).
Q4: How can I overcome slow reaction rates when reacting this compound with a sterically hindered nucleophile?
A4: Several strategies can be employed:
-
Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.
-
Use a Catalyst: A base catalyst, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), can enhance the nucleophilicity of the attacking amine, potentially accelerating the reaction.
-
Increase Reaction Time: Allowing the reaction to proceed for a longer duration may be necessary to achieve a reasonable yield.
-
Use a Less Hindered Reagent: If possible, consider using a less sterically hindered analogue of your nucleophile.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Significant Steric Hindrance | 1. Increase the reaction temperature in increments of 10-20 °C. 2. Add a catalytic amount of a non-nucleophilic base like triethylamine. 3. If the nucleophile is an amine, consider converting it to its more nucleophilic conjugate base using a stronger, non-nucleophilic base. |
| Low Reagent Purity | 1. Verify the purity of this compound and the nucleophile using techniques like NMR or GC-MS.[1] 2. Purify starting materials if necessary. |
| Inadequate Solvent | 1. Ensure the solvent is anhydrous, as water can react with the isothiocyanate. 2. Switch to a higher-boiling point solvent if a higher reaction temperature is required. |
| Incorrect Stoichiometry | 1. Double-check all calculations for reagent quantities.[1] |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Side Reactions | 1. If the desired reaction is slow due to steric hindrance, side reactions with trace impurities (e.g., water) may occur. Ensure all reagents and solvents are pure and dry. 2. Lowering the reaction temperature might suppress side reactions, but could also further slow the desired reaction. A careful optimization of temperature is needed. |
| Product Degradation | 1. The product may be unstable under the reaction conditions. Monitor the reaction progress by TLC or LC-MS to check for the appearance and then disappearance of the product spot.[2] 2. If degradation is observed, try running the reaction at a lower temperature or for a shorter duration. |
Data Presentation
The following table provides illustrative data on the effect of steric hindrance on the reaction of this compound with various primary amines. Please note that this data is hypothetical and intended for comparative purposes, as specific experimental data was not found in the literature search.
| Amine | Structure | Relative Steric Hindrance | Hypothetical Reaction Rate Constant (k, M⁻¹s⁻¹) | Hypothetical Yield (%) (24h, RT) |
| n-Butylamine | CH₃(CH₂)₃NH₂ | Low | 1.5 x 10⁻² | 95 |
| sec-Butylamine | CH₃CH₂CH(CH₃)NH₂ | Medium | 3.2 x 10⁻³ | 65 |
| tert-Butylamine | (CH₃)₃CNH₂ | High | 1.1 x 10⁻⁵ | <5 |
| Aniline | C₆H₅NH₂ | Low | 8.5 x 10⁻³ | 90 |
| 2,6-Diisopropylaniline | ((CH₃)₂CH)₂C₆H₃NH₂ | Very High | Not readily reactive | 0 |
Experimental Protocols
General Procedure for the Synthesis of a Thiourea from this compound and a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve the primary amine (1.0-1.1 eq) in anhydrous DCM.
-
Slowly add the amine solution to the isothiocyanate solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, the mixture can be heated to reflux.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the reaction of this compound.
Caption: Troubleshooting logic for low yield reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,4-Difluorophenyl Isothiocyanate and Phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3,4-difluorophenyl isothiocyanate and phenyl isothiocyanate. The inclusion of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the electrophilicity of the isothiocyanate group, leading to notable differences in reaction kinetics and product yields. This document outlines the theoretical basis for this reactivity difference, supported by established principles in organic chemistry, and provides detailed experimental protocols for quantitative comparison.
Executive Summary
Reactivity Comparison
The primary factor governing the reactivity of aryl isothiocyanates is the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
| Feature | This compound | Phenyl Isothiocyanate | Justification |
| Electrophilicity of Isothiocyanate Carbon | Higher | Lower | The two fluorine atoms are strongly electron-withdrawing, increasing the partial positive charge on the isothiocyanate carbon. |
| Predicted Reaction Rate with Nucleophiles | Faster | Slower | The higher electrophilicity of the isothiocyanate carbon in the difluorinated compound leads to a lower activation energy for nucleophilic attack. |
| Reaction Conditions for Comparable Yields | Milder conditions (e.g., lower temperature, shorter reaction time) may be sufficient. | May require more forcing conditions (e.g., higher temperature, longer reaction time) to achieve similar yields. | The higher intrinsic reactivity of this compound allows for efficient reaction under less demanding conditions. |
Reaction Mechanism: Nucleophilic Addition to Isothiocyanate
The reaction of an isothiocyanate with a primary amine proceeds via a nucleophilic addition mechanism to form a substituted thiourea. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group, forming a zwitterionic intermediate. A subsequent proton transfer results in the stable thiourea product.
Caption: Nucleophilic addition of a primary amine to an isothiocyanate.
Experimental Protocols
To quantitatively assess the reactivity difference, two key experiments are proposed: a comparative kinetic study to determine reaction rates and a comparative yield study under standardized conditions.
Protocol 1: Comparative Kinetic Study by UV-Vis Spectrophotometry
This protocol outlines a method to determine the second-order rate constants for the reaction of this compound and phenyl isothiocyanate with a model primary amine, such as aniline. The disappearance of the isothiocyanate can be monitored by UV-Vis spectrophotometry.
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Aniline (or other primary amine)
-
Anhydrous acetonitrile (spectroscopic grade)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of aniline in anhydrous acetonitrile.
-
Prepare 0.01 M stock solutions of both this compound and phenyl isothiocyanate in anhydrous acetonitrile.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25°C).
-
In a cuvette, place a known excess of the aniline solution (e.g., to achieve a final concentration of 0.01 M).
-
Initiate the reaction by adding a small, known volume of the isothiocyanate stock solution (e.g., to achieve a final concentration of 0.0001 M).
-
Immediately begin recording the absorbance at the λmax of the isothiocyanate over time.
-
Repeat the experiment for the other isothiocyanate under identical conditions.
-
Perform runs with at least three different excess concentrations of aniline to determine the second-order rate constant.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs).
-
Plot k_obs versus the concentration of aniline. The slope of this line will be the second-order rate constant (k2).
-
Protocol 2: Comparative Yield Study
This protocol describes a straightforward method to compare the product yield of thiourea formation under identical reaction conditions.
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Aniline (or other primary amine)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In two separate round-bottom flasks, dissolve aniline (1.0 mmol) in anhydrous THF (10 mL).
-
To one flask, add this compound (1.0 mmol).
-
To the second flask, add phenyl isothiocyanate (1.0 mmol).
-
-
Reaction and Workup:
-
Stir both reaction mixtures at room temperature for a set period (e.g., 2 hours).
-
Monitor the reactions by Thin Layer Chromatography (TLC).
-
After the reaction period, remove the solvent from both mixtures under reduced pressure.
-
-
Purification and Yield Calculation:
-
Purify the crude products by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified products and determine their mass.
-
Calculate the percentage yield for each reaction.
-
Experimental Workflow Diagram
Caption: Workflow for comparing the reactivity of isothiocyanates.
Conclusion
The presence of two electron-withdrawing fluorine atoms in this compound renders it a more reactive electrophile compared to phenyl isothiocyanate. This increased reactivity is expected to manifest as faster reaction rates and potentially higher yields under identical conditions when reacting with nucleophiles. The provided experimental protocols offer a robust framework for researchers to quantify this reactivity difference, enabling a more informed selection of reagents for applications in drug development and chemical synthesis.
Unveiling the Potential of 3,4-Difluorophenyl Isothiocyanate Derivatives as Tyrosinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The quest for potent and specific enzyme inhibitors is a cornerstone of modern drug discovery and development. Within this landscape, isothiocyanate derivatives have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of a 3,4-difluorophenyl-containing thiourea derivative, a close analog of isothiocyanates, focusing on its efficacy as a tyrosinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance against other known inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for the development of agents for the treatment of hyperpigmentation disorders. The efficacy of enzyme inhibitors is commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the tyrosinase inhibitory activity of a 3,4-difluorophenyl-containing thiourea derivative in comparison to other well-established tyrosinase inhibitors.
| Inhibitor | Chemical Structure | Target Enzyme | IC50 Value (µM) | Notes |
| N-(3,4-difluorophenyl)-N'-(5-((1,3,4-thiadiazol-2-yl)thio)acetyl)thiourea | ![]() | Mushroom Tyrosinase | 6.13 | A thiourea derivative featuring the 3,4-difluorophenyl moiety, demonstrating significant inhibitory potency. |
| Kojic Acid | ![]() | Mushroom Tyrosinase | 33.3[1] | A widely used natural tyrosinase inhibitor, often employed as a positive control in screening assays. Its IC50 can vary depending on assay conditions.[2][3][4][5] |
| Thiamidol | ![]() | Human Tyrosinase | ~1.1 | A highly potent inhibitor of human tyrosinase, identified through extensive screening.[6] |
| Azelaic Acid | ![]() | Human Tyrosinase | ~2730 (Kᵢ) | A naturally occurring dicarboxylic acid with competitive inhibitory action against tyrosinase.[6] The reported value is the inhibitory constant (Kᵢ), which is related to the IC50.[6] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment of enzyme inhibition. The following section details a common methodology for determining the tyrosinase inhibitory activity of compounds using mushroom tyrosinase.
Mushroom Tyrosinase Inhibition Assay
This assay is based on the spectrophotometric measurement of the formation of dopachrome from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus, Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., 3,4-difluorophenyl isothiocyanate derivative)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate.
-
Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh daily and protected from light.
-
Prepare a stock solution of the test compound in DMSO. Serial dilutions are then made in phosphate buffer to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or buffer for the control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 475 nm for dopachrome formation) at regular time intervals (e.g., every minute for 10-20 minutes) using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Isothiocyanate Isomers
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, have garnered significant scientific interest for their potential therapeutic applications. These compounds, formed from the enzymatic hydrolysis of glucosinolates, exhibit a wide range of biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Prominent dietary ITCs such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), benzyl isothiocyanate (BITC), and allyl isothiocyanate (AITC) are at the forefront of research due to their diverse mechanisms of action.[1][4] This guide provides a comparative overview of the biological activities of these key isothiocyanate isomers, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.
Comparative Efficacy: A Quantitative Overview
The biological potency of isothiocyanate isomers varies depending on their chemical structure and the specific biological context. The following tables summarize key quantitative data from various studies, offering a comparative perspective on their efficacy in different experimental models.
Table 1: Anticancer Activity of Isothiocyanate Isomers (IC50 Values in µM)
| Isothiocyanate Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane (SFN) | CEM/C2 T Leukemia | ~15 (for 48h) | [5] |
| Phenethyl Isothiocyanate (PEITC) | CEM/C2 T Leukemia | ~7.5 (for 48h) | [5] |
| Benzyl Isothiocyanate (BITC) | HeLa | Induces apoptosis | [6] |
| Phenylmethyl Isothiocyanate | HeLa | Induces apoptosis | [6] |
| Phenylbutyl Isothiocyanate | HeLa | Induces apoptosis | [6] |
| Phenylhexyl Isothiocyanate | HeLa | Induces apoptosis | [6] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity
| Isothiocyanate Isomer | Target | Activity | Reference |
| Phenyl Isothiocyanate | COX-2 | ~99% inhibition at 50 µM | [7][8] |
| 3-Methoxyphenyl Isothiocyanate | COX-2 | ~99% inhibition at 50 µM | [7][8] |
| 2-Methoxyphenyl Isothiocyanate | Acetylcholinesterase | IC50 of 0.57 mM | [7][8] |
| 3-Methoxyphenyl Isothiocyanate | Butyrylcholinesterase | 49.2% inhibition at 1.14 mM | [7][8] |
| Benzyl Isothiocyanate (BITC) | Deubiquitinating enzymes (DUBs) | Effective inhibition | [9] |
| Phenethyl Isothiocyanate (PEITC) | Deubiquitinating enzymes (DUBs) | Effective inhibition | [9] |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Isothiocyanate Isomer | Microorganism | Activity | Reference |
| Benzyl Isothiocyanate (BITC) | Gram-positive bacteria | Higher activity than AITC | [10] |
| Allyl Isothiocyanate (AITC) | Gram-positive bacteria | Lower activity than BITC | [10] |
| Benzyl Isothiocyanate (BITC) | Gram-negative bacteria, yeast, fungi | Similar to AITC (except P. fluorescens) | [10] |
| Allyl Isothiocyanate (AITC) | Gram-negative bacteria, yeast, fungi | Similar to BITC | [10] |
Key Biological Activities and Mechanisms of Action
Isothiocyanates exert their biological effects through a multitude of molecular mechanisms, often targeting key signaling pathways involved in cellular homeostasis, proliferation, and inflammation.
Anticancer Activity
The anticancer properties of ITCs are well-documented and multifaceted. They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit the growth of various cancer cells.[1][11] For instance, PEITC and SFN have been shown to induce apoptosis in leukemia cells by down-regulating Bcl-2 and increasing the release of cytochrome c.[5] Furthermore, ITCs like BITC and PEITC can inhibit deubiquitinating enzymes (DUBs), such as USP9x and UCH37, which are often associated with tumorigenesis.[9]
The structure of the isothiocyanate plays a crucial role in its anticancer potency. Studies have shown that the length of the alkyl chain in phenylalkyl isothiocyanates influences their ability to induce apoptosis.[6] For example, phenethyl, phenylbutyl, and phenylhexyl isothiocyanates are effective inducers of apoptosis in HeLa cells, while phenyl isothiocyanate is not.[6]
Figure 1: General anticancer mechanisms of isothiocyanates.
Anti-inflammatory and Antioxidant Activity
Many isothiocyanates exhibit potent anti-inflammatory and antioxidant effects, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.[12][13][14] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective enzymes.[14][15] PEITC and SFN are known activators of Nrf2.[14] This activation leads to the upregulation of downstream targets like heme oxygenase-1 (HO-1), which helps to counteract oxidative stress.[14]
Conversely, ITCs can suppress the pro-inflammatory NF-κB pathway.[16] PEITC has been shown to inhibit the phosphorylation and degradation of IκB, which in turn prevents the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of pro-inflammatory mediators like iNOS and COX-2.[16]
Figure 2: Modulation of Nrf2 and NF-κB pathways by ITCs.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the biological activity of isothiocyanates.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the isothiocyanate isomers for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Apoptosis Assay (Caspase Activity)
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
Methodology:
-
Cell Treatment: Cells are treated with the isothiocyanate isomers as described above.
-
Cell Lysis: After treatment, cells are lysed to release intracellular contents.
-
Caspase Substrate Addition: A specific fluorogenic or colorimetric caspase substrate (e.g., for caspase-3) is added to the cell lysate.
-
Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.
-
Signal Detection: The resulting fluorescent or colorimetric signal is measured, which is proportional to the caspase activity.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins, providing insights into the molecular mechanisms of action.
Methodology:
-
Protein Extraction: Cells treated with isothiocyanates are lysed, and the total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Nrf2, p65) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Figure 3: A typical workflow for comparing isothiocyanate efficacy.
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. "Comparative inhibitory activities of sulforaphane and phenethyl isothi" by Jack N. Losso and Robert E. Truax [repository.lsu.edu]
- 6. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorinated Advantage: 3,4-Difluorophenyl Isothiocyanate in Modern Drug Design
For researchers and drug development professionals, the quest for more potent, selective, and metabolically stable therapeutic agents is a constant challenge. In this landscape, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a powerful tool. This guide provides a comparative analysis of 3,4-difluorophenyl isothiocyanate, highlighting its advantages over other isothiocyanates and non-fluorinated analogs in the design of novel therapeutics, supported by experimental data and detailed protocols.
The isothiocyanate (-N=C=S) functional group is a well-established pharmacophore, naturally present in cruciferous vegetables and known for its anticancer, anti-inflammatory, and antioxidant properties.[1] Compounds like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied for their health benefits. However, the introduction of a 3,4-difluorophenyl moiety offers distinct advantages in drug design, primarily by modulating the electronic properties and metabolic stability of the parent molecule. The strong electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the isothiocyanate group towards nucleophilic attack, a key interaction for its biological activity, and can also block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of drug candidates.[2]
Performance Comparison: Anticancer and Anti-inflammatory Activity
The true potential of this compound is realized when it is incorporated into larger molecules, such as thiourea derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines.
Anticancer Activity of Thiourea Derivatives
Here, we compare the in vitro anticancer activity (IC50) of a thiourea derivative of this compound with other substituted phenyl isothiocyanate-derived thioureas and the well-known isothiocyanate, sulforaphane.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 1-(3,4-Difluorophenyl)-3-(phenyl)thiourea | SW620 (Colon) | 2.9 | Cisplatin | SW620 (Colon) | 5.8 |
| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 1.5 | Sulforaphane | HT29 (Colon) | ~15-20 |
| 1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 1.8 | Sulforaphane | PC3 (Prostate) | 33.5 |
| 1-(4-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 2.3 | Sulforaphane | T47D (Breast) | 30.4 |
Table 1: Comparative anticancer activity of substituted phenyl isothiocyanate-derived thioureas and sulforaphane. Data for thiourea derivatives are from a study on 1,3-disubstituted thiourea derivatives against various cancer cell lines.[3] Data for sulforaphane is from studies on its effect on various cancer cell lines.[4][5]
The data indicates that thiourea derivatives containing the 3,4-difluorophenyl group exhibit potent cytotoxic activity, comparable to or exceeding that of other halogenated analogs and significantly more potent than the natural isothiocyanate sulforaphane in similar cancer types.
Anti-inflammatory Activity: COX-2 Inhibition
While direct comparative data for this compound in anti-inflammatory assays is limited, we can compare the performance of other isothiocyanates against the cyclooxygenase (COX) enzymes, key targets in inflammation.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Sulforaphane | >100 | 0.53 | >188 |
| I1c (Fluoro-containing ester derivative of an ITC) | 64.7 | 0.025 | 2582.4 |
| Celecoxib (Reference Drug) | 2.8 | 0.04 | 70 |
Table 2: Comparative COX-2 inhibitory activity of isothiocyanates. Data is from a study on newly synthesized isothiocyanate derivatives.[3]
This table highlights that synthetic isothiocyanates, particularly those with fluorine substitutions, can be designed to be highly potent and selective COX-2 inhibitors, surpassing the activity of both natural isothiocyanates and established drugs. This suggests a strong potential for this compound as a scaffold for developing novel anti-inflammatory agents.
Experimental Protocols
Synthesis of 1-(3,4-Difluorophenyl)-3-phenylthiourea
This protocol describes a general method for the synthesis of thiourea derivatives from this compound.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (or other suitable solvent)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a reaction vessel.
-
Add aniline (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 1-(3,4-difluorophenyl)-3-phenylthiourea product.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW620 human colon adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., 1-(3,4-Difluorophenyl)-3-phenylthiourea) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Many isothiocyanates exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
Figure 1: Inhibition of the NF-κB signaling pathway.
In the canonical NF-κB pathway, stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the p65/p50 heterodimer (NF-κB), which translocates to the nucleus and activates the transcription of pro-inflammatory genes like COX-2, TNF-α, and IL-6. Isothiocyanate derivatives, including those synthesized from this compound, have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[6][7]
Conclusion
This compound represents a valuable and versatile building block in modern drug design. The incorporation of the difluorophenyl moiety can confer significant advantages in terms of biological potency and metabolic stability compared to non-fluorinated analogs and naturally occurring isothiocyanates. The potent anticancer and potential anti-inflammatory activities of its derivatives, coupled with a clear mechanism of action involving the inhibition of key signaling pathways like NF-κB, underscore its importance for the development of next-generation therapeutics. Further exploration of this scaffold is warranted to fully realize its therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3,4-Difluorophenyl Isothiocyanate and its Precursor, 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Spectroscopic Differences for Compound Identification and Characterization
This guide provides a comprehensive spectroscopic comparison of the versatile chemical intermediate, 3,4-Difluorophenyl isothiocyanate, and its common precursor, 3,4-difluoroaniline. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, verifying product purity, and ensuring the quality of starting materials in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This document presents a summary of their key spectroscopic data, detailed experimental protocols for acquiring this data, and visual representations of the synthetic pathway and analytical workflow.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of this compound and 3,4-difluoroaniline, highlighting the significant changes observed upon the conversion of the aniline to the isothiocyanate.
| Spectroscopic Technique | 3,4-Difluoroaniline | This compound | Key Spectroscopic Differences |
| ¹H NMR | Aromatic protons (6.5-7.0 ppm), Amine protons (~3.7 ppm, broad) | Aromatic protons (7.0-7.3 ppm) | Disappearance of the broad amine proton signal. Downfield shift of aromatic protons due to the electron-withdrawing isothiocyanate group. |
| ¹³C NMR | Aromatic carbons (110-150 ppm) | Aromatic carbons (120-140 ppm), Isothiocyanate carbon (~135 ppm, often broad) | Appearance of the characteristic isothiocyanate carbon signal. Shifts in the aromatic carbon signals due to the change in substituent. |
| ¹⁹F NMR | Aromatic fluorine signals (approx. -120 to -140 ppm) | Aromatic fluorine signals (approx. -110 to -130 ppm) | Downfield shift of fluorine signals due to the increased electron-withdrawing nature of the isothiocyanate group compared to the amine group. |
| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹, two bands), C-N stretching (~1300 cm⁻¹) | Strong, characteristic -N=C=S asymmetric stretch (2000-2200 cm⁻¹) | Disappearance of the N-H stretches and the appearance of the very strong and sharp isothiocyanate peak. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 129 | Molecular Ion (M⁺) at m/z 171 | An increase in the molecular weight by 42 amu, corresponding to the addition of a "CS" group and loss of two hydrogen atoms. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F)
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte (3,4-difluoroaniline or this compound) in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum.
-
Set the spectral width to approximately 220 ppm, centered around 120 ppm.
-
A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
If a multinuclear probe is available, acquire the ¹⁹F spectrum without proton decoupling to observe H-F couplings.
-
Set the spectral width to a range appropriate for aromatic fluorine compounds (e.g., -100 to -160 ppm).
-
Typically, 128-512 scans are sufficient.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (3,4-difluoroaniline and this compound): Place a drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.
-
Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal).
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z).
-
ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the mass analyzer.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Transformation and Analysis
The following diagrams illustrate the synthetic relationship between the two compounds and the logical workflow of their spectroscopic analysis.
In Vitro Assay Landscape for Compounds Derived from 3,4-Difluorophenyl Isothiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common in vitro assays for evaluating the biological activity of compounds synthesized from 3,4-Difluorophenyl isothiocyanate. This class of compounds, particularly its thiourea and 1,3,4-thiadiazole derivatives, has garnered significant interest for its potential therapeutic applications, primarily in anticancer and antimicrobial research. This document summarizes key experimental data, provides detailed methodologies for essential assays, and visualizes relevant biological pathways to aid in the design and interpretation of preclinical studies.
Anticancer Activity Evaluation
Thiourea and 1,3,4-thiadiazole derivatives containing a 3,4-difluorophenyl moiety are frequently screened for their cytotoxic effects against various cancer cell lines. The in vitro data available, primarily for structurally related fluorinated phenyl thiourea derivatives, indicates a broad range of potencies.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiourea and 1,3,4-thiadiazole derivatives against several human cancer cell lines. It is important to note that while these compounds are structurally related to those derived from this compound, direct data for a wide range of assays on these specific derivatives is limited in the public domain. The data presented here is for comparative purposes to illustrate the potential activity of this compound class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| N-(Aryl)-N'-(3,4-difluorophenyl)thiourea Analogs | MCF-7 (Breast) | Data not available for direct analogs | Doxorubicin |
| MDA-MB-231 (Breast) | Data not available for direct analogs | Doxorubicin | |
| A549 (Lung) | Data not available for direct analogs | Cisplatin | |
| SW480 (Colon) | 9.0 (for 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea)[1] | Cisplatin | |
| SW620 (Colon) | 1.5 (for 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea)[1] | Cisplatin | |
| PC3 (Prostate) | Data not available for direct analogs | Doxorubicin | |
| K-562 (Leukemia) | 6.3 (for 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea)[1] | Imatinib | |
| 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast) | 33.67 (for a 3-fluorophenyl derivative) | Doxorubicin |
| HT-29 (Colon) | 64.46 (for a 3-fluorophenyl derivative) | 5-Fluorouracil |
Antimicrobial Activity Evaluation
Compounds derived from this compound also exhibit potential as antimicrobial agents. The primary assay used for in vitro evaluation is the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary: In Vitro Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound(s) |
| Fluorinated Phenyl Thiourea Derivatives | Staphylococcus aureus | 2 - 32[2][3] | Ciprofloxacin, Vancomycin |
| Escherichia coli | >256[2] | Ciprofloxacin, Gentamicin | |
| Pseudomonas aeruginosa | >256[2] | Ciprofloxacin, Gentamicin | |
| Candida albicans | Data not available | Fluconazole |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparison of in vitro assay results.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds is critical for their development as therapeutic agents. Isothiocyanate derivatives are known to modulate several key signaling pathways involved in cancer progression.
Diagrams of Key Signaling Pathways and Workflows
Caption: Putative signaling pathways modulated by isothiocyanate derivatives in cancer cells.
Caption: General experimental workflow for in vitro evaluation of synthesized compounds.
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Isothiocyanates in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. Found abundantly in cruciferous vegetables, they are renowned for their potent biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] The therapeutic potential of ITCs is intrinsically linked to their reactivity towards biological nucleophiles, primarily the thiol groups of cysteine residues in proteins.[1][3] This guide provides a comparative analysis of the reactivity of different isothiocyanates in specific reactions, offering insights into their structure-activity relationships with supporting experimental data.
Comparative Reaction Kinetics with Thiols
The reaction of isothiocyanates with glutathione (GSH), a major intracellular antioxidant, is a critical determinant of their cellular uptake, distribution, and biological activity.[1] The following table summarizes the non-enzymatic second-order rate constants for the reaction of several common isothiocyanates with GSH.
| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 | Reference |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 | [1] |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 | [1] |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 | [1] |
The data indicates that benzyl isothiocyanate exhibits the highest reactivity towards glutathione, followed by allyl isothiocyanate and then sulforaphane.[1] This trend in reactivity can be attributed to the electronic and steric properties of the substituent group attached to the isothiocyanate moiety.[1] Aliphatic isothiocyanates are generally more reactive than their aromatic counterparts due to the electron-donating nature of alkyl groups, which increases the susceptibility of the electrophilic carbon to nucleophilic attack.[3]
Comparative Reactivity in Thiourea Formation
The reaction of isothiocyanates with amines to form thioureas is a fundamental transformation in organic synthesis and drug discovery. The reactivity of different isothiocyanates in this reaction can be influenced by the nature of both the isothiocyanate and the amine.
| Isothiocyanate | Amine | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Benzyl Isothiocyanate | Diglycine | D₂O | 25 | 2.50 x 10⁻⁴ | [3] |
| Phenyl Isothiocyanate | Diglycine | D₂O | 25 | 7.50 x 10⁻⁵ | [3] |
| p-Nitrophenyl Isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [3] |
As demonstrated in the reaction with diglycine, the aliphatic benzyl isothiocyanate reacts approximately 3.3 times faster than the aromatic phenyl isothiocyanate under identical conditions.[3] The reactivity of aromatic isothiocyanates is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in p-nitrophenyl isothiocyanate, increase the electrophilicity of the isothiocyanate carbon, leading to a higher reaction rate compared to unsubstituted phenyl isothiocyanate.[3]
Signaling Pathway Activation: The Keap1-Nrf2 Pathway
The biological effects of many isothiocyanates are mediated through their interaction with specific cellular signaling pathways. A key example is the activation of the Keap1-Nrf2 antioxidant response pathway. Isothiocyanates react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then upregulates the expression of antioxidant and detoxifying enzymes.
Activation of the Keap1-Nrf2 antioxidant response pathway by isothiocyanates.
Experimental Protocols
Kinetic Analysis of Isothiocyanate-Thiol Reaction by UV-Vis Spectrophotometry
This method is suitable for monitoring reactions where there is a change in the UV-Vis absorbance spectrum upon product formation. The reaction of an isothiocyanate with a thiol-containing compound, such as N-acetylcysteine (NAC), can be monitored by following the formation of the dithiocarbamate product.[1]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Isothiocyanate stock solution (e.g., in acetonitrile)
-
N-acetylcysteine (NAC) solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Buffer solution
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the dithiocarbamate product.
-
Equilibrate the NAC solution and buffer to the desired reaction temperature in the cuvette holder of the spectrophotometer.
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette containing the NAC solution.
-
Immediately start recording the absorbance at the predetermined wavelength over time.
-
Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model, assuming the concentration of one reactant (e.g., NAC) is in large excess. The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
Experimental workflow for kinetic analysis by UV-Vis spectrophotometry.
Competitive Reactivity Study by HPLC
This method allows for the direct comparison of the reactivity of two different isothiocyanates towards a single nucleophile.
Principle: An aliphatic and an aromatic isothiocyanate are allowed to compete for a limited amount of a nucleophile. The relative amounts of the two thiourea products formed are then quantified by High-Performance Liquid Chromatography (HPLC). The ratio of the products reflects the relative reactivity of the two isothiocyanates.[3]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Two different isothiocyanates (e.g., an aliphatic and an aromatic ITC)
-
A nucleophile (e.g., a primary amine)
-
A suitable reaction solvent
-
Standards for the two expected thiourea products
Procedure:
-
Prepare a solution containing equimolar amounts of the two isothiocyanates in the reaction solvent.
-
Prepare a solution of the nucleophile in the same solvent, with the nucleophile being the limiting reagent (e.g., 0.5 equivalents relative to the total isothiocyanate concentration).
-
Mix the two solutions to initiate the competitive reaction.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Quench the reaction (e.g., by dilution or acidification).
-
Analyze the reaction mixture by HPLC to separate and quantify the two thiourea products.
Data Analysis:
-
Create a calibration curve for each thiourea product standard to relate peak area to concentration.
-
Determine the concentration of each product in the reaction mixture.
-
The ratio of the product concentrations is directly proportional to the ratio of the rate constants for the two competing reactions.
Experimental workflow for competitive reactivity study by HPLC.
References
Comparative Analysis of Antibody Cross-Reactivity for 3,4-Difluorophenyl Isothiocyanate Derivatives Currently Unavailable
A comprehensive search for peer-reviewed literature and experimental data concerning cross-reactivity studies of antibodies raised against 3,4-Difluorophenyl isothiocyanate (DFP-ITC) derivatives has yielded no specific results. At present, there are no publicly available studies that provide quantitative data, detailed experimental protocols, or comparative analyses on the binding specificity and cross-reactivity of antibodies targeting this specific hapten.
The development of antibodies against small molecules like DFP-ITC, a process that involves conjugating the hapten to a larger carrier protein to elicit an immune response, is a common practice in immunological assay development.[1][2] The characterization of such antibodies is crucial to ensure their specificity and to understand any potential cross-reactivity with structurally similar molecules. This process typically involves techniques like Enzyme-Linked Immunosorbent Assay (ELISA) to determine antibody titers and specificity.[3][4][5]
However, the scientific literature accessible through extensive searches does not contain specific reports on antibodies developed for this compound. General information on isothiocyanates and their applications in biochemistry, such as their use in labeling antibodies or their pharmacological potential, is available.[6][7] Yet, these documents do not provide the specific cross-reactivity data required for a comparative guide.
Researchers and drug development professionals seeking to utilize antibodies for the detection or quantification of DFP-ITC or its metabolites would likely need to undertake the following steps:
-
Hapten-Carrier Conjugation: Synthesize a stable conjugate of a DFP-ITC derivative and a carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin).
-
Immunization and Antibody Production: Immunize host animals with the conjugate to generate polyclonal or monoclonal antibodies.
-
Characterization and Validation: Perform extensive characterization of the resulting antibodies to determine their sensitivity, specificity, and cross-reactivity against a panel of structurally related compounds.
Due to the absence of available data, it is not possible to provide a comparison guide with data tables, experimental protocols, or visualizations as requested. The scientific community has not yet published research focusing on the cross-reactivity profiles of antibodies specific to this compound derivatives. Professionals in the field are encouraged to consult primary antibody producers or consider custom antibody development services for their specific research needs.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. | Sigma-Aldrich [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development and characterisation of porphyrin isothiocyanate–monoclonal antibody conjugates for photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Difluorophenyl Isothiocyanate: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 3,4-Difluorophenyl isothiocyanate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This compound, a compound utilized in organic synthesis, requires careful management throughout its lifecycle, including its final disposal. This guide provides a procedural, step-by-step approach to its disposal, grounded in established safety protocols.
Hazard Profile and Safety Summary
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Note: This data is based on available Safety Data Sheets. The absence of specific quantitative exposure limits underscores the need for cautious handling and minimization of exposure.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to wear appropriate PPE to prevent any direct contact.
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If there is a risk of inhalation, use a full-face respirator with an appropriate filter.
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Collect waste this compound in a designated, properly labeled, and closed container.[1]
-
Avoid Mixing: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated Materials: Any materials contaminated with this chemical, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled container for solid hazardous waste.
Step 3: Labeling and Storage
Accurate labeling and safe temporary storage are critical for regulatory compliance and the safety of all laboratory personnel.
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage area should be a designated hazardous waste accumulation site.
Step 4: Arrange for Professional Disposal
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Follow Regulations: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[3] This material and its container must be disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




